molecular formula C7H13NO B1529564 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane CAS No. 1389264-30-5

6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Cat. No.: B1529564
CAS No.: 1389264-30-5
M. Wt: 127.18 g/mol
InChI Key: FXHPICDADPQABN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C7H13NO and its molecular weight is 127.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-azabicyclo[3.1.1]heptan-6-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-4-7-5-1-6(7)3-8-2-5/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHPICDADPQABN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.1]heptane Scaffold in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that offer improved physicochemical and pharmacological properties is paramount. Bicyclic scaffolds have emerged as particularly valuable motifs, providing a rigid and three-dimensional framework that can enhance target binding affinity and selectivity while often improving metabolic stability compared to more flexible acyclic or simple cyclic analogues.[1][2] The 3-azabicyclo[3.1.1]heptane core, a key structural feature of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane, represents a "privileged scaffold".[3][4] This designation is reserved for molecular frameworks that can serve as ligands for a variety of biological targets, thereby offering a fertile starting point for the development of new therapeutic agents.[1][4] The inherent rigidity of the bicyclic system can lead to a lower entropic penalty upon binding to a target protein, while the introduction of a nitrogen atom and a hydroxymethyl group provides opportunities for hydrogen bonding and further functionalization, critical for optimizing drug-target interactions and pharmacokinetic profiles.

This guide provides a comprehensive overview of the essential physicochemical characteristics of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane and outlines the experimental methodologies required for their determination. For researchers and drug development professionals, a thorough understanding of these properties is the bedrock upon which successful lead optimization and formulation development are built.

Core Physicochemical Profile of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

PropertyValueMethod of Determination/PredictionSignificance in Drug Development
Molecular Formula C₇H₁₃NOHigh-Resolution Mass SpectrometryConfirms elemental composition and molecular weight.
Molecular Weight 127.18 g/mol Calculated from Molecular FormulaA key parameter for many chemical calculations and analytical techniques.
CAS Number 1389264-30-5Chemical Abstracts Service RegistryUnique identifier for the specific chemical substance.
Melting Point Not available (experimental determination required)Capillary Melting Point Apparatus or Differential Scanning CalorimetryIndicator of purity and solid-state stability. A sharp melting point range is indicative of high purity.
Boiling Point Not available (experimental determination required)Thiele Tube or Distillation MethodImportant for purification (distillation) and assessing volatility.
Aqueous Solubility Not available (experimental determination required)Shake-Flask MethodCrucial for oral bioavailability and formulation development. Poor solubility can be a major hurdle in drug development.[5][6]
pKa (Predicted) 14.87 ± 0.10Computational PredictionIndicates the acidity of the hydroxyl proton. The basicity of the amine is expected to be in the range of typical secondary amines (pKa of the conjugate acid ~10-11). This is critical for understanding ionization state at physiological pH, which influences solubility, permeability, and receptor interactions.

Experimental Protocols for Physicochemical Characterization

The following section details the standard, field-proven methodologies for the experimental determination of the key physicochemical properties of a novel compound like 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane.

Melting Point Determination

The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity.

Methodology: Capillary Melting Point Determination [7][8][9]

  • Sample Preparation: Ensure the sample of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is thoroughly dried and finely powdered.

  • Loading the Capillary Tube: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end on a hard surface to pack the solid into the bottom of the tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample rapidly to about 15-20 °C below the expected melting point (if unknown, a preliminary rapid determination is necessary). Then, decrease the heating rate to 1-2 °C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound. A narrow range (≤ 2 °C) is indicative of high purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Grind Load Load Capillary (2-3 mm) Powder->Load Pack Pack Sample Load->Pack Tap/Drop Insert Insert into Apparatus Pack->Insert Heat Heat (1-2 °C/min) Insert->Heat Observe Observe Melting Heat->Observe Record Record Range Observe->Record

Capillary Melting Point Determination Workflow
Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key characteristic.

Methodology: Thiele Tube Method [10][11][12][13]

  • Sample Preparation: Place a small amount (a few drops) of the liquid sample into a small test tube.

  • Capillary Inversion: Seal one end of a capillary tube and place it, open end down, into the test tube containing the sample.

  • Apparatus Setup: Attach the test tube to a thermometer and immerse it in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

  • Data Recording: Remove the heat source and observe the sample as it cools. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter influencing a drug's absorption and bioavailability.

Methodology: Shake-Flask Method [5][6][14][15][16]

  • Sample Preparation: Add an excess amount of solid 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

SolubilityWorkflow cluster_exp Experiment cluster_analysis Analysis Add Add Excess Solid to Buffer Agitate Agitate at Constant Temp (24-48h) Add->Agitate Separate Centrifuge/Filter Agitate->Separate Analyze Analyze Supernatant (HPLC/UV-Vis) Separate->Analyze Quantify Quantify Concentration Analyze->Quantify

Shake-Flask Aqueous Solubility Workflow

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[17][18][19]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard experiments include ¹H, ¹³C, and potentially 2D experiments like COSY and HSQC for more detailed structural assignment.

Expected Spectral Features:

  • ¹H NMR:

    • Signals corresponding to the protons of the bicyclic core, likely in the aliphatic region (1-4 ppm). The bridgehead protons and those on the four-membered ring will exhibit complex splitting patterns due to restricted bond rotation.

    • A signal for the hydroxymethyl protons (-CH₂OH), the chemical shift of which will be solvent-dependent.

    • A signal for the amine proton (-NH-), which may be broad and its chemical shift will also be solvent-dependent.

  • ¹³C NMR:

    • Seven distinct signals corresponding to the seven carbon atoms in the molecule.

    • The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear in the 60-70 ppm range.

    • The carbons of the bicyclic core will appear in the aliphatic region (20-60 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[20][21][22][23][24]

Experimental Protocol (Thin Solid Film): [20][21]

  • Sample Preparation: Dissolve a small amount of the solid sample in a volatile solvent (e.g., methanol or dichloromethane).

  • Film Deposition: Apply a drop of the solution to the surface of an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum.

Expected Absorption Bands:

  • A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.

  • A band in the region of 3300-3500 cm⁻¹ due to the N-H stretching of the secondary amine.

  • Strong bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching vibrations of the aliphatic CH and CH₂ groups.

  • A band in the 1000-1250 cm⁻¹ region due to the C-O stretching of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns.[25][26][27][28][29]

Experimental Protocol (Electrospray Ionization - ESI):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

Expected Results:

  • The most prominent ion is expected to be the protonated molecule [M+H]⁺, which would confirm the molecular weight of the compound. For 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane (MW = 127.18), this would appear at an m/z of approximately 128.19.

  • Depending on the ionization conditions, fragment ions corresponding to the loss of water or other small neutral molecules may be observed, providing further structural information.

Conclusion

The physicochemical characterization of novel chemical entities such as 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is a critical and foundational aspect of the drug discovery and development process. While comprehensive experimental data for this specific molecule may not be widely published, the application of the standardized and robust methodologies outlined in this guide will enable researchers to generate the necessary data to evaluate its potential as a valuable building block for new therapeutics. A thorough understanding of properties such as melting point, boiling point, solubility, pKa, and detailed spectroscopic analysis provides the essential knowledge required to advance a compound from a promising scaffold to a viable drug candidate.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2001). Sampling Technique for Organic Solids in IR Spectroscopy.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from

  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

  • ACS Publications. (n.d.). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews.
  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction.
  • Lund University Publications. (n.d.).
  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds.
  • ChemConnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.
  • University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

  • PMC. (n.d.).
  • Bicycle Therapeutics. (n.d.). Therapeutic Modalities. Retrieved from [Link]

  • World Health Organization. (2018, July 2).
  • Breitmaier, E. (2002). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS.
  • johnkoesteroriginals.com. (n.d.). Basic 1h And 13c Nmr Spectroscopy.
  • Mesbah Energy. (2021, September 27). Spectroscopy 13C NMR and 1H NMR.
  • Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry.
  • University of Bristol School of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • ACS Publications. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • PubMed. (1974, September 23). New approach to the mass spectroscopy of non-volatile compounds. Biochem Biophys Res Commun. 60(2):616-21.
  • PubChem. (n.d.). 6-Oxa-3-azabicyclo(3.1.1)heptane. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.
  • Cheméo. (n.d.). Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-, (1«alpha»,2«beta»,5«.
  • NIST. (n.d.). Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-. Retrieved from [Link]

Sources

Metabolic Stability & Pharmacophoric Utility of Azabicyclo[3.1.1]heptanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

The azabicyclo[3.1.1]heptane scaffold has emerged as a high-value saturated bioisostere for pyridine, piperidine, and morpholine rings. Its rigid bicyclic architecture offers a unique solution to the "molecular obesity" crisis in drug discovery by increasing fraction saturated (


) without sacrificing potency.

Crucially, this scaffold addresses a common failure mode: metabolic instability of aromatic rings and flexible amines . Recent data demonstrates that replacing a labile pyridine ring with a 3-azabicyclo[3.1.1]heptane core can yield an 11-fold increase in metabolic half-life while simultaneously improving aqueous solubility by over 10-fold. This guide details the structural basis for this stability, provides comparative data, and outlines protocols for integrating this pharmacophore into lead optimization campaigns.

Part 2: Structural & Geometric Analysis

The Pharmacophoric Argument

The azabicyclo[3.1.1]heptane system exists primarily in two pharmacologically relevant isomeric forms, each mimicking a distinct common heterocycle.

Scaffold VariantPrimary BioisostereGeometric MimicryKey Vector Properties
3-azabicyclo[3.1.1]heptane Pyridine / meta-BenzenesPlanar-equivalentExit vectors (

) closely match 3,5-disubstituted pyridine.
6-azabicyclo[3.1.1]heptane Piperidine cis : Chair Piperidinetrans : Boat Piperidinecis : Mimics 1,4-disubstituted chair.trans : Mimics high-energy boat conformers.[1]
Geometric Overlay Visualization

The following diagram illustrates the vector alignment between the 3-azabicyclo[3.1.1]heptane scaffold and a pyridine ring, demonstrating why it serves as a "perfect" saturated mimic.

GeometricOverlay cluster_0 Pharmacophore Alignment Pyridine Pyridine Core (Planar Aromatic) Comparison Vector Similarity: Distance (r) ≈ 4.8 Å Angle (ϕ) ≈ 120° Pyridine->Comparison Target Geometry Azabicyclo 3-Azabicyclo[3.1.1]heptane (Rigid Saturated) Azabicyclo->Comparison Mimics Geometry Properties Physicochemical Shift: + Solubility + Metabolic Stability - Lipophilicity (LogD) Comparison->Properties Result of Switch

Caption: Geometric overlay logic demonstrating the vector fidelity of the azabicyclo[3.1.1]heptane scaffold to pyridine, resulting in improved physicochemical properties.

Part 3: Metabolic Stability Profile

Mechanism of Resistance

The dramatic improvement in metabolic stability observed with this scaffold is driven by two mechanistic factors:

  • Elimination of Aromatic Oxidation: Pyridine and phenyl rings are prone to P450-mediated oxidation (epoxidation, hydroxylation). Replacing the

    
    -system with a saturated framework removes this primary "soft spot."
    
  • Bridgehead Protection (Bredt's Rule Utility): The bridgehead carbons (C1/C5) in the [3.1.1] system are geometrically constrained. Hydrogen abstraction at these positions is energetically unfavorable because the resulting radical cannot achieve the required planarity due to ring strain. This effectively "blocks"

    
    -carbon hydroxylation, a common clearance route for standard piperidines.
    
Case Study: Rupatadine Optimization

A direct comparison was conducted by replacing the pyridine ring of the antihistamine Rupatadine with the 3-azabicyclo[3.1.1]heptane core (Analog 48).[2][3]

Table 1: Comparative ADME Profile (Human Liver Microsomes)

PropertyRupatadine (Parent)Azabicyclo Analog (48)Fold Improvement
Intrinsic Clearance (

)
517

L/min/mg
47

L/min/mg
~11x Improvement
Half-life (

)
3.2 min35.7 min 11x Increase
Solubility (Kinetic) 29

M
365

M
12x Increase
Lipophilicity (LogD) > 4.53.8 Reduced (Beneficial)

Data Source: Mykhailiuk et al., ChemRxiv, 2023; Angew. Chem. Int. Ed., 2023.[3][4][5]

Liability Decision Tree

Use this logic flow to determine if the azabicyclo[3.1.1]heptane scaffold is the correct optimization strategy for your lead series.

LiabilityTree Start Lead Compound Analysis LiabilityCheck Primary Metabolic Liability? Start->LiabilityCheck AromaticOx Aromatic Ring Oxidation (Pyridine/Phenyl) LiabilityCheck->AromaticOx Yes AmineOx Flexible Amine Oxidation (Piperidine/Morpholine) LiabilityCheck->AmineOx Yes Solution Apply 3-Azabicyclo[3.1.1]heptane Bioisostere AromaticOx->Solution Replace Ring AmineOx->Solution Rigidify Core Result Outcome: 1. Blocked P450 Site 2. Reduced LogD 3. Retained Vector Solution->Result

Caption: Decision tree for applying the azabicyclo[3.1.1]heptane scaffold to address specific metabolic liabilities.

Part 4: Experimental Protocols

Microsomal Stability Assay (Protocol for Bicyclic Amines)

Objective: Accurate determination of


 for rigid amine scaffolds, ensuring no false negatives due to non-specific binding.

Reagents:

  • Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (10 mM DMSO stock).

  • Positive Control: Verapamil (High clearance), Warfarin (Low clearance).

Workflow:

  • Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer (100 mM, pH 7.4). Spike with test compound to final concentration of 1

    
    M (0.1% DMSO final). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH regenerating system to initiate reaction. Crucial Step: Ensure rapid mixing to prevent local concentration gradients.

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    
    
    
    

Technical Note: Rigid bicyclic amines can exhibit high non-specific binding to microsomal proteins. It is mandatory to run a parallel incubation without NADPH to assess chemical stability and binding loss.

Part 5: Synthesis & Access

The historical barrier to this scaffold was synthetic complexity. Modern routes developed by Enamine and others have democratized access.

  • 3-Azabicyclo[3.1.1]heptanes: Synthesized via the reduction of spirocyclic oxetanyl nitriles .[4][6][7] This route is scalable and tolerates diverse functionality.[7]

  • 6-Azabicyclo[3.1.1]heptanes: Accessed via double alkylation of malonates with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate .[1]

References

  • Unexpected Discovery of Saturated Pyridine Mimetics. ChemRxiv, 2023.[8] Link

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023. Link

  • 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry, 2024.[1] Link[1]

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2024. Link

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. Organic Letters, 2024.[9][10] Link

Sources

The Bridged Amine: A Technical Guide to the History and Synthesis of 3-Aza-bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-aza-bicyclo[3.1.1]heptane scaffold, a conformationally restricted piperidine analogue, has emerged as a compelling structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture offers a unique vectoral presentation of substituents, making it an attractive bioisostere for saturated and aromatic heterocycles in the pursuit of novel therapeutics with improved physicochemical and pharmacological properties. This in-depth technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic pathways leading to this valuable bicyclic amine core. We will delve into the seminal early 20th-century work rooted in photochemistry, explore classical approaches from natural products like α-pinene, and detail the diverse and innovative modern strategies that have made this scaffold more accessible for drug discovery programs.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, the quest for novel molecular architectures that can confer enhanced potency, selectivity, and metabolic stability is perpetual. Saturated bicyclic amines have garnered significant attention as they offer a departure from the "flatland" of aromatic and conformationally flexible aliphatic rings. The 3-aza-bicyclo[3.1.1]heptane core, in particular, presents a rigid framework that mimics the spatial arrangement of substituents in piperidine and pyridine rings, two of the most ubiquitous heterocycles in pharmaceuticals.[1][2] This structural analogy, coupled with its inherent three-dimensionality, has positioned 3-aza-bicyclo[3.1.1]heptane as a "privileged substructure" – a molecular framework that is capable of providing ligands for diverse biological targets.

This guide will provide a deep dive into the synthetic chemistry of this important scaffold, tracing its origins and showcasing the ingenuity of chemists in devising increasingly efficient and versatile routes to its construction.

A Historical Perspective: From Sunlight and Cinnamic Acid

The story of 3-aza-bicyclo[3.1.1]heptane begins not in the flasks of medicinal chemists, but in the early days of organic photochemistry. The very first synthesis of the 3-azabicyclo[3.1.1]heptane system can be traced back to the cyclization of amides derived from truxillic acids, which are photodimers of cinnamic acid.[3] This pioneering work, conducted over a century ago, laid the foundational chemical knowledge for this bicyclic system.

The journey to the first 3-aza-bicyclo[3.1.1]heptane began with the work of Giacomo Ciamician and Paul Silber, who, in the early 1900s, extensively studied the photochemical dimerization of cinnamic acid when exposed to sunlight, leading to the formation of truxillic and truxinic acids.[4] Building upon this, H. Stobbe, in 1907, investigated the chemistry of these cyclobutane dicarboxylic acids, including their conversion to diamides and subsequent Hofmann rearrangement to yield the bicyclic diamine.[5][6][7][8]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Historical synthesis of 3-aza-bicyclo[3.1.1]heptane from cinnamic acid."

This early pathway, while not practical for large-scale synthesis, was a landmark achievement, demonstrating the construction of the bicyclo[3.1.1]heptane core and the introduction of the nitrogen atom to form the desired heterocyclic system. It underscored the importance of fundamental reaction discoveries, such as the Hofmann rearrangement, in accessing novel molecular architectures.

Classical Approaches: Leveraging Nature's Chiral Pool

The monoterpene α-pinene, a readily available and chiral natural product, has long served as a versatile starting material in organic synthesis. Its bicyclo[3.1.1]heptane skeleton provides a direct entry point to the 3-aza-bicyclo[3.1.1]heptane core, albeit with the need for strategic functional group manipulations and potential ring rearrangements.

A plausible synthetic sequence commences with the oxidation of α-pinene to introduce oxygen functionality, which can then be converted to the required amino group.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "A potential synthetic pathway from α-pinene."

Experimental Protocol: Synthesis of 2-Amino-apopinan-3-ol from (-)-α-Pinene [9]

  • Synthesis of 3-Hydroxynopinone (11): (-)-α-Pinene is converted to 3-hydroxynopinone (11) following established literature procedures. The crude product is purified by crystallization to yield enantiomerically pure 3-hydroxynopinone.

  • Formation of the Oxime Methyl Ether: 3-Hydroxynopinone is reacted with methoxyamine hydrochloride in a suitable solvent (e.g., pyridine) to form the corresponding oxime methyl ether.

  • Swern Oxidation: The hydroxyl group of the oxime methyl ether is oxidized to a carbonyl group using Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine) to yield the α-keto-oxime ether.

  • Reduction to the β-Amino Alcohol (12): The α-keto-oxime ether is reduced with a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent to afford 2-amino-apopinan-3-ol (12).

Further transformation of the resulting β-amino alcohol, for instance, through mesylation of the hydroxyl group followed by intramolecular nucleophilic substitution by the amine, would lead to the formation of the 3-aza-bicyclo[3.1.1]heptane ring system. Subsequent deprotection or reduction steps would yield the parent scaffold.

Modern Synthetic Strategies: Versatility and Efficiency

The resurgence of interest in 3-aza-bicyclo[3.1.1]heptanes for drug discovery has spurred the development of numerous innovative and efficient synthetic routes. These modern methods often feature readily available starting materials, high yields, and scalability, making this scaffold more accessible for library synthesis and lead optimization.

From Cyclobutanone Derivatives: A Convergent Approach

A highly efficient and scalable synthesis of 3-aza-bicyclo[3.1.1]heptane derivatives has been developed starting from commercially available methyl 3-oxocyclobutane-1-carboxylate.[10] This approach relies on a diastereoselective Strecker reaction followed by an intramolecular imide formation.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Modern synthesis from a cyclobutanone derivative."

Experimental Protocol: Multigram Synthesis of 1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione [10]

  • Strecker Reaction: To a solution of methyl 3-oxocyclobutane-1-carboxylate in methanol, benzylamine is added, and the mixture is stirred. The resulting solution is cooled, and trimethylsilyl cyanide (TMSCN) is added dropwise. After stirring overnight, the volatiles are removed, and the crude product is purified by column chromatography.

  • Intramolecular Imide Formation: The purified aminonitrile is treated with a strong base, such as potassium tert-butoxide (t-BuOK), to induce intramolecular cyclization to the bicyclic imide.

  • Debenzylation: The N-benzyl group is removed by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere to yield the key intermediate, 1-amino-3-azabicyclo[3.1.1]heptane-2,4-dione.

This key intermediate can be further functionalized to generate a variety of valuable building blocks for medicinal chemistry.

Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

A general and scalable approach to 3-azabicyclo[3.1.1]heptanes involves the reductive cyclization of spirocyclic oxetanyl nitriles.[11][12] This transformation proceeds through an unexpected rearrangement upon attempted reduction of the nitrile to a primary amine.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption: "Synthesis via reductive cyclization of a spirocyclic oxetanyl nitrile."

The mechanism involves the initial reduction of the nitrile to the corresponding primary amine, which then undergoes an intramolecular nucleophilic attack on the oxetane ring, leading to ring opening and formation of the bicyclic amine. This method offers a broad substrate scope and avoids the need for chromatographic purification in many cases.

Starting Material Reagents Product Yield (%) Reference
Methyl 3-oxocyclobutane-1-carboxylate1. BnNH₂, TMSCN; 2. t-BuOK; 3. H₂, Pd/C1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dioneHigh (multigram scale)[10]
Spirocyclic Oxetanyl NitrileLiAlH₄ or NaBH₄/CoCl₂Substituted 3-Aza-bicyclo[3.1.1]heptaneGood to Excellent[11][12]

Conclusion and Future Outlook

The journey of 3-aza-bicyclo[3.1.1]heptane from a photochemical curiosity to a valuable scaffold in drug discovery is a testament to the continuous evolution of synthetic organic chemistry. The early, mechanistically insightful syntheses laid the groundwork for the development of more practical and versatile modern methods. The current synthetic toolbox provides researchers with multiple efficient pathways to access this important bicyclic amine and its derivatives, facilitating its incorporation into a wide range of drug discovery programs.

As the demand for novel, three-dimensional chemical matter continues to grow, the development of even more efficient, stereoselective, and environmentally benign syntheses of 3-aza-bicyclo[3.1.1]heptane will undoubtedly remain an active area of research. The exploration of new catalytic methods and the use of this scaffold in the design of innovative therapeutic agents promise a bright future for this fascinating bridged amine.

References

  • Template-Directed Photochemical Homodimerization and Heterodimerization Reactions of Cinnamic Acids. The Journal of Organic Chemistry.

  • An Unexpected Phase Transition during the [2 + 2] Photocycloaddition Reaction of Cinnamic Acid to Truxillic Acid: Changes in Polymorphism Monitored by Solid-State NMR. Crystal Growth & Design.

  • Kinetics of the Single-Crystal to Single-Crystal Two-Photon Photodimerization of R-trans-Cinnamic Acid to R-Truxillic Acid. The Journal of Physical Chemistry A.

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

  • Solid-State Photodimerization Kinetics of α-trans-Cinnamic Acid to α-Truxillic Acid Studied via Solid-State NMR. The Journal of Physical Chemistry B.

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition.

  • Direct contribution of ammonia to α-pinene secondary organic aerosol formation. Atmospheric Chemistry and Physics.

  • Multigram Synthesis of 3‐Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ResearchGate.

  • Scheme 6. Modifications of the 3-azabicyclo[3.1.1]heptane core: one and... ResearchGate.

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate.

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv.

  • Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Thieme Synfacts.

  • The 'belle époque' of photochemistry. OUCI.

  • The properties and behavior of α-pinene secondary organic aerosol particles exposed to ammonia under dry conditions. Physical Chemistry Chemical Physics.

  • General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Thieme Synfacts.

  • Functionalized Photochromic Scaffolds. Publikationsserver der Universität Regensburg.

  • Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine.

  • UvA-DARE (Digital Academic Repository). University of Amsterdam.

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. Journal of the American Chemical Society.

  • Effect of Ammonia on Secondary Organic Aerosol Formation from α-Pinene Ozonolysis in Dry and Humid Conditions. ResearchGate.

  • HETEROGENEOUS REACTIONS OF EPOXIDES IN ACIDIC MEDIA. OAKTrust.

  • NSF NCAR GDEX Dataset d789017. UCAR.

  • Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. MDPI.

  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry.

  • Ultraschnelle Vorgänge: Perizyklische Reaktionen photochromer Indolylfulgide und primärer Energietransfer der bakteriellen Pho. Elektronische Hochschulschriften der LMU München.

  • Synthesis of 3-Aminopyridin-2(1H)-Ones and 1H-Pyrido[2,3-b][10][13]Oxazin-2(3H)-Ones. MDPI.

  • Green chemistry and photochemistry were born at the same time. Royal Society of Chemistry.

  • Ring expansion and contraction. Wikipedia.

  • A Profitable Partnership. Chemistry.

  • A Concise Synthesis of 6-Oxa-3-azabicyclo[3.1.1]heptane Hydrotosylate. ResearchGate.

  • Ultrafast coherent oscillations reveal a reactive mode in fulgide-based photoswitches. SciSpace.

  • Synthesis method of 3-amino-1,2-propanediol. Google Patents.

  • (PDF) Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. ResearchGate.

  • SN1 Carbocation Rearrangements - Ring Expansion Problems. YouTube.

  • Synthetic Potential of Regio- and Stereoselective Ring Expansion Reactions of Six-Membered Carbo- and Heterocyclic Ring Systems: A Review. Molecules.

  • Ring Expansion Rearrangements. Chemistry Steps.

  • Synthesis of Heterocycle-Substituted Bicyclo[3.1.1]heptanes and Aza-bicyclo[3.1.1]heptanes via Photocatalytic Minisci Reaction. The Journal of Organic Chemistry.

  • Ring-Expansion. Organic Chemistry Portal.

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Manufacturing of 3-Aza-Bicyclo[3.1.1]heptane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-Aza-Bicyclo[3.1.1]heptanes in Modern Drug Discovery

The principle of "escaping from flatland" has become a cornerstone of modern medicinal chemistry, advocating for the incorporation of three-dimensional (3D) scaffolds to improve the physicochemical and pharmacological properties of drug candidates.[1] The 3-aza-bicyclo[3.1.1]heptane core has emerged as a particularly valuable structural motif in this endeavor. Its rigid, bicyclic structure serves as a saturated bioisostere for commonly used aromatic rings like pyridine and piperidine, offering a pathway to enhance properties such as solubility, metabolic stability, and lipophilicity, which are critical for clinical success.[2][3][4][5] The constrained nature of this ring system can also lead to novel biological activities.[6]

The growing interest in these intermediates necessitates the development of robust and scalable manufacturing processes to support drug development programs from early discovery to commercial production. This guide provides a detailed overview of field-proven, scalable synthetic routes to key 3-aza-bicyclo[3.1.1]heptane intermediates, focusing on the underlying chemical principles, process optimization, and practical, step-by-step protocols.

Strategic Approaches to Scalable Synthesis

Several synthetic strategies have been developed to access the 3-aza-bicyclo[3.1.1]heptane core. The choice of a particular route on an industrial scale is dictated by factors such as the availability and cost of starting materials, reaction efficiency and safety, and the ease of purification. Here, we detail two of the most promising and scalable approaches: the reductive cyclization of spirocyclic oxetanyl nitriles and the intramolecular imide formation from functionalized cyclobutanes.

Method 1: Reductive Cyclization of Spirocyclic Oxetanyl Nitriles

This innovative approach provides a general and scalable synthesis of 3-aza-bicyclo[3.1.1]heptanes from readily available starting materials without the need for chromatographic purification.[2] The key transformation involves the unexpected reductive cyclization of a spirocyclic oxetanyl nitrile.

cluster_0 Starting Material Preparation cluster_1 Core Formation cluster_2 Purification SM Commercially Available Alcohol Spiro Spirocyclic Oxetanyl Nitrile SM->Spiro Multi-step synthesis Reduction Reductive Cyclization (e.g., LiAlH4) Spiro->Reduction Key Transformation Product 3-Aza-bicyclo[3.1.1]heptane (as HCl salt) Reduction->Product Purification Distillation/Crystallization (Chromatography-free) Product->Purification

Caption: Workflow for the reductive cyclization route.

This protocol is adapted from a demonstrated scalable synthesis.[7]

Step 1: Preparation of the Spirocyclic Oxetanyl Nitrile

The starting spirocyclic oxetanyl nitrile can be prepared from commercially available alcohols in a multi-step sequence. For the purpose of this protocol, we assume the nitrile precursor is in hand.

Step 2: Reductive Cyclization

  • Reaction Setup: To a dry 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a solution of the spirocyclic oxetanyl nitrile (e.g., 100 g, 1.0 equiv) in anhydrous THF (1 L).

  • Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add a 2 M solution of lithium aluminum hydride (LiAlH₄) in THF (1.5 equiv) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Isolation: Filter the resulting solid aluminum salts and wash thoroughly with THF. Concentrate the combined filtrate under reduced pressure.

  • Salt Formation and Purification: Dissolve the crude amine in diethyl ether and treat with a solution of HCl in dioxane. The hydrochloride salt will precipitate. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the purified 3-aza-bicyclo[3.1.1]heptane hydrochloride salt. This process has been shown to produce high yields (e.g., 77% on a 90 g scale) after distillation of the free base followed by salt formation.[7]

  • Chromatography-Free Process: A significant advantage of this route is the avoidance of column chromatography, which is often a bottleneck in large-scale production.[2] The final product is purified by distillation or crystallization of its salt.

  • Reagent Choice: While LiAlH₄ is a powerful reducing agent, its handling on a large scale requires strict safety precautions. Alternative, safer reducing agents could be explored for process optimization.

  • Mechanism: The reaction proceeds through the reduction of the nitrile to a primary amine, which is not observed. This intermediate amine is believed to undergo an intramolecular ring-opening of the strained oxetane, followed by cyclization to form the bicyclic system.[2]

Method 2: Intramolecular Imide Formation from Cyclobutane Derivatives

This strategy leverages a diastereoselective Strecker reaction on a commercially available cyclobutane ketone to construct the necessary 1,3-disubstituted pattern, followed by a robust cyclization to form the bicyclic imide. This method has been successfully scaled to produce intermediates on a multigram (up to 30 g) scale.[3]

cluster_0 Precursor Synthesis cluster_1 Key Cyclization cluster_2 Further Derivatization Start Methyl 3-oxocyclobutane- carboxylate Strecker Diastereoselective Strecker Reaction Start->Strecker Hydrolysis Selective Nitrile Hydrolysis Strecker->Hydrolysis Cyclization Base-mediated Cyclization (t-BuOK) Hydrolysis->Cyclization Imide Bicyclic Imide Intermediate Cyclization->Imide Debenzylation Catalytic Debenzylation Imide->Debenzylation Final 1-Amino-3-azabicyclo [3.1.1]heptane-2,4-dione Debenzylation->Final

Caption: Workflow for the intramolecular imide formation route.

This protocol is based on a published multigram synthesis.[3]

Step 1: Diastereoselective Strecker Reaction

  • Reaction Setup: In a suitable reactor, combine methyl 3-oxocyclobutane-3-carboxylate (e.g., 1.0 equiv), benzylamine (1.1 equiv), and trimethylsilyl cyanide (1.2 equiv) in a suitable solvent like methanol.

  • Reaction: Stir the mixture at room temperature. The reaction is known to be reversible, favoring the formation of the thermodynamically more stable trans isomer.

  • Purification: After completion, the major diastereomer can be isolated by chromatographic separation and/or trituration.

Step 2: Selective Nitrile Hydrolysis

  • Reaction Setup: Dissolve the purified product from Step 1 in a mixture of trifluoroacetic acid and concentrated sulfuric acid.

  • Reaction: Stir the reaction mixture at room temperature for an extended period (e.g., 16 hours).

  • Work-up and Isolation: Carefully neutralize the reaction mixture with an ice-cold saturated aqueous solution of potassium carbonate. The product will precipitate and can be collected by filtration, washed with water, and dried under high vacuum. Yields for this step are reported to be as high as 98%.[3]

Step 3: Base-mediated Cyclization

  • Reaction Setup: Dissolve the product from Step 2 (e.g., 100 g, 1.0 equiv) in THF (1.5 L) in a reactor and cool to 0 °C.

  • Reagent Addition: Add potassium tert-butoxide (t-BuOK) (2.0 equiv) in portions, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Isolation: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water, acidify, and extract with a suitable organic solvent (e.g., chloroform). The combined organic phases are dried and concentrated. The crude product can be purified by acidification with HCl in dioxane to precipitate the hydrochloride salt. This step has been reported with an 84% yield.[3]

Step 4: Catalytic Debenzylation

  • Reaction Setup: Dissolve the bicyclic imide hydrochloride salt from Step 3 (e.g., 50 g) in methanol (1 L) in a hydrogenation vessel. Add 10% Pd/C catalyst.

  • Reaction: Evacuate the vessel and backfill with hydrogen gas (balloon or Parr shaker). Heat the suspension (e.g., to 45 °C) and stir vigorously for 24 hours or until the reaction is complete.

  • Isolation: Filter off the catalyst and wash it with hot methanol. Concentrate the filtrate under reduced pressure to obtain the final product.

  • Starting Material Accessibility: This route starts from a commercially available kilogram-scale starting material, which is a major advantage for large-scale manufacturing.[3]

  • Diastereoselectivity Control: The Strecker reaction's thermodynamic control simplifies the purification process by enriching the desired diastereomer.

  • Robust Cyclization: The use of a strong, non-nucleophilic base like t-BuOK efficiently drives the intramolecular imide formation.

  • Process Safety: Catalytic hydrogenation is a standard and scalable industrial process, although it requires specialized equipment to handle hydrogen gas safely.

Data Summary: Comparison of Scalable Routes

ParameterMethod 1: Reductive CyclizationMethod 2: Intramolecular Imide Formation
Key Transformation Reductive ring-opening/cyclizationIntramolecular imide formation
Starting Materials Spirocyclic oxetanyl nitriles3-Oxocyclobutanecarboxylate
Scalability Demonstrated on multigram scaleDemonstrated up to 30 g scale for key intermediate
Purification Distillation/crystallization (no chromatography)Chromatography/trituration for diastereomer separation, then crystallization
Key Advantages Chromatography-free, general scopeReadily available, inexpensive starting material; robust cyclization
Potential Challenges Handling of LiAlH₄ on large scaleDiastereomer separation may be required

Conclusion and Future Outlook

The scalable synthesis of 3-aza-bicyclo[3.1.1]heptane intermediates is a critical enabling technology for the advancement of drug discovery programs targeting 3D-rich chemical matter. The protocols detailed herein, based on reductive cyclization and intramolecular imide formation, represent robust and scalable approaches that can be implemented in a process chemistry setting. The choice between these methods will depend on the specific substitution patterns required, cost of goods, and available manufacturing infrastructure. Further process optimization, such as exploring alternative reducing agents or developing catalytic enantioselective variations, will continue to enhance the efficiency and accessibility of these valuable building blocks.[8][9]

References

  • General, Scalable Synthesis of 3-Azabicyclo[3.1.1]heptanes. Angewandte Chemie International Edition, 2023. 2

  • Gram-Scale Synthesis of 3,5-Methanonipecotic Acid, a Nonchiral Bicyclic β-Amino Acid. Thieme Chemistry. 10

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv. 11

  • Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. ChemRxiv, 2024. 3

  • Synthesis of Azabicyclo[3.1.1]heptane Derivatives from Cyclobutanones. Synfacts, 2012. 6

  • General Synthesis of 3-Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. Angewandte Chemie International Edition, 2023. 4

  • Ring Expansion toward Fused Diazabicyclo[3.1.1]heptanes through Lewis Acid Catalyzed Highly Selective C−C/C−N Bond Cross‐Exchange Reaction between Bicyclobutanes and Diaziridines. Angewandte Chemie International Edition, 2024. 8

  • Scalable synthesis of compound 3 a⋅HCl. ResearchGate. 5

  • Synthesis of 3-Azabicyclo[3.1.1]heptanes. Enamine Ltd. 12

  • 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1 ... . Smolecule. 9

  • Synthesis of Azabicyclo[3.1.1]heptenes Enabled by Catalyst-Controlled Annulations of Bicyclo[1.1.0]butanes with Vinyl Azides. PubMed, 2024. 1

  • (PDF) General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres. ResearchGate. 7

Sources

Application Notes & Protocols: Stereoselective Synthesis of Chiral Azabicycloheptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Chiral Azabicycloheptanes in Modern Drug Discovery

Chiral azabicyclo[2.2.1]heptane scaffolds are conformationally rigid, three-dimensional structures that have garnered significant attention in medicinal chemistry. Their unique topology allows for precise spatial orientation of substituents, making them valuable as bioisosteres for piperidines and other cyclic amines commonly found in bioactive molecules.[1][2] The conformational constraint imposed by the bicyclic framework can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable pharmacokinetic properties.[1] Consequently, these motifs are integral to the development of novel therapeutics, ranging from central nervous system agents to antiviral and anticancer drugs.

The biological activity of these compounds is often highly dependent on their stereochemistry. A single enantiomer may exhibit the desired therapeutic effect while its mirror image could be inactive or even toxic. Therefore, the development of robust and efficient stereoselective synthetic methods to access enantiomerically pure azabicycloheptane derivatives is a critical endeavor for researchers, scientists, and drug development professionals.

This comprehensive guide provides an in-depth exploration of field-proven stereoselective strategies for the synthesis of chiral azabicycloheptane derivatives. We will delve into the mechanistic underpinnings of key transformations, offer detailed, step-by-step protocols for their execution, and present data to guide the design and implementation of these powerful synthetic tools.

Method 1: Diastereoselective Aza-Diels-Alder Reaction Using Chiral Auxiliaries

The aza-Diels-Alder reaction, a [4+2] cycloaddition between a diene and an imine (the aza-dienophile), is one of the most powerful methods for constructing the 2-azabicyclo[2.2.1]heptane core.[3] By employing a chiral auxiliary, typically attached to the imine, the facial selectivity of the cycloaddition can be controlled, leading to the preferential formation of one diastereomer. The use of (R)- or (S)-1-phenylethylamine is a classic and effective strategy for this purpose.[4][5]

The causality behind this approach lies in the formation of a chiral imine, which creates a sterically biased environment. During the cycloaddition with cyclopentadiene, the incoming diene approaches the dienophile from the less hindered face, resulting in a diastereomerically enriched product. Lewis acid catalysis is crucial for activating the imine, lowering the LUMO energy, and promoting the reaction at low temperatures, which enhances stereoselectivity.[5][6]

Workflow for Chiral Auxiliary-Mediated Aza-Diels-Alder Reaction

cluster_0 Part 1: In Situ Imine Formation cluster_1 Part 2: [4+2] Cycloaddition cluster_2 Part 3: Auxiliary Removal & Final Product A Ethyl Glyoxylate + (R)-1-Phenylethylamine B Anhydrous DCM, -60°C A->B Dissolve C Chiral Imine Intermediate B->C Stir D Add Lewis Acids: TFA + BF₃·Et₂O E Add Cyclopentadiene D->E Activate Imine F Reaction: -60°C to RT, overnight E->F G Diastereomerically Enriched 2-Azabicyclo[2.2.1]heptene Adduct F->G H Workup & Purification G->H I Hydrogenolysis (e.g., H₂, Pd/C) H->I Remove Chiral Auxiliary & Reduce Alkene J Final Chiral Product I->J

Caption: General workflow for the asymmetric aza-Diels-Alder approach.

Detailed Protocol 1: Synthesis of Ethyl (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylate[4]

This protocol details the synthesis of a chiral 2-azabicyclo[2.2.1]heptane derivative via a diastereoselective aza-Diels-Alder reaction.

Materials:

  • Ethyl glyoxylate (50% solution in toluene)

  • (R)-(+)-1-Phenylethylamine

  • Cyclopentadiene (freshly distilled)

  • Trifluoroacetic acid (TFA)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O)

  • Dichloromethane (DCM), anhydrous

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol (EtOH)

  • Diethyl ether (Et₂O)

  • Hydrochloric acid (HCl) in Et₂O

Procedure:

Part A: Aza-Diels-Alder Cycloaddition

  • Imine Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve ethyl glyoxylate (1.0 eq) and (R)-1-phenylethylamine (1.0 eq) in anhydrous DCM. Cool the solution to -60 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: To the cooled solution, add TFA (1.1 eq) dropwise, followed by the slow, dropwise addition of BF₃·Et₂O (1.1 eq), ensuring the internal temperature does not rise above -55 °C.

  • Diene Addition: Add freshly distilled cyclopentadiene (1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at -60 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight (approx. 16 hours).

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the diastereomerically enriched cycloadduct.

Part B: Hydrogenolysis and Deprotection

  • Setup: Dissolve the purified cycloadduct from Part A in ethanol in a hydrogenation vessel. Add 10% Pd/C catalyst (approx. 10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure of H₂ (e.g., using a balloon) at room temperature. Stir vigorously until TLC or GC-MS analysis indicates complete consumption of the starting material. This step simultaneously reduces the double bond and cleaves the chiral auxiliary.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethanol.

  • Final Product Formation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt of the final product, which can be collected by filtration.

Parameter Typical Value Notes
Temperature -60 °C to RTLow initial temperature is critical for high diastereoselectivity.
Diastereomeric Excess >90% deDependent on auxiliary and precise temperature control.
Overall Yield 50-70%Yield over two steps (cycloaddition and hydrogenolysis).

Method 2: Catalytic Asymmetric Synthesis via Kinetic Resolution

Catalytic asymmetric methods offer a more atom-economical approach compared to the use of stoichiometric chiral auxiliaries. A powerful strategy for synthesizing chiral nortropane derivatives (structurally related to azabicycloheptanes) is the Rhodium-catalyzed asymmetric Suzuki-Miyaura cross-coupling, which proceeds via a kinetic resolution of a racemic starting material.[7][8][9]

In this process, a chiral rhodium catalyst selectively reacts with one enantiomer of a racemic substrate (e.g., an N-Boc-nortropane-derived allylic chloride) much faster than the other.[8] This results in a mixture of an enantioenriched product and the unreacted, enantiopure starting material. Both the product and the resolved starting material can be valuable chiral building blocks for further synthesis.[7] The choice of the chiral ligand for the rhodium catalyst is paramount for achieving high enantioselectivity.

Conceptual Workflow for Rh-Catalyzed Kinetic Resolution

cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Products A Racemic Substrate (±)-Allylic Chloride E Selective Reaction of one enantiomer A->E B Arylboronic Ester B->E C Chiral Rh(I) Catalyst + Ligand C->E D Base (e.g., K₃PO₄) D->E F Enantioenriched Coupling Product E->F G Enantiopure Unreacted Starting Material E->G

Caption: Rh-catalyzed kinetic resolution of a racemic nortropane derivative.

Detailed Protocol 2: Rh-Catalyzed Asymmetric Suzuki-Miyaura Kinetic Resolution[8][10]

This protocol is adapted from a procedure for the kinetic resolution of a racemic N-Boc-nortropane-derived allylic chloride.

Materials:

  • Racemic N-Boc-nortropane-derived allylic chloride ((±)-1a)

  • Arylboronic acid pinacol ester (e.g., 2-furanylboronic pinacol ester)

  • [Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral phosphine ligand (e.g., (R)-Segphos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Toluene, anhydrous

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add [Rh(cod)Cl]₂ (1.0 mol %) and the chiral ligand (2.2 mol %) to a flame-dried Schlenk tube. Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk tube, add the racemic allylic chloride (1.0 eq), the arylboronic acid pinacol ester (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).

  • Reaction Initiation: Add anhydrous 1,4-dioxane to the substrate mixture, followed by the pre-formed catalyst solution via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Separate the enantioenriched product and the unreacted starting material by flash column chromatography. Determine the enantiomeric excess (ee) of both components using chiral SFC or HPLC.

Parameter Typical Value Notes
Catalyst Loading 1-3 mol % RhLower loading may be possible with highly active ligands.
Ligand Chiral bidentate phosphinesLigand choice is critical for selectivity.
Temperature 60-100 °COptimization is required for each substrate/ligand combination.
Enantiomeric Excess >99% ee (for both product and recovered SM)High selectivity is achievable with optimized conditions.[8]

Method 3: Enzymatic Kinetic Resolution (EKR)

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Enzymatic kinetic resolution (EKR) utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[10] Lipases are particularly attractive due to their broad substrate scope, high stability in organic solvents, and lack of need for cofactors.[10]

For a racemic azabicycloheptane alcohol, a lipase such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) can be used to selectively acylate one enantiomer with an acyl donor (e.g., vinyl acetate). This leaves the unreacted alcohol and the newly formed ester as a pair of enantiomerically pure compounds that can be separated chromatographically.

General Protocol 3: Lipase-Catalyzed EKR of a Racemic Azabicycloheptane Alcohol

This protocol provides a general method for the enzymatic resolution of a racemic azabicycloheptane derivative containing a hydroxyl group.

Materials:

  • Racemic azabicycloheptane alcohol

  • Immobilized Lipase (e.g., Novozym 435, CAL-B)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., toluene, THF, or MTBE)

  • Molecular sieves (4 Å), activated

Procedure:

  • Setup: To a flame-dried flask, add the racemic azabicycloheptane alcohol (1.0 eq), the acyl donor (0.6 eq), and activated molecular sieves.

  • Solvent: Add the anhydrous organic solvent.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-45 °C). Monitor the reaction progress by taking aliquots and analyzing them by chiral GC or HPLC to determine both the conversion and the enantiomeric excess of the remaining alcohol and the formed ester.

  • Termination: Stop the reaction at or near 50% conversion to maximize the enantiomeric excess of both components. Filter off the immobilized enzyme (which can often be washed and reused).

  • Work-up and Purification: Concentrate the filtrate under reduced pressure. Purify the resulting mixture of the unreacted alcohol and the acylated product by flash column chromatography.

Parameter Typical Value Notes
Enzyme Novozym 435 (immobilized CAL-B)Highly versatile and stable lipase.[11]
Acyl Donor Vinyl acetateThe vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.
Conversion ~50%Aiming for 50% conversion yields the highest theoretical ee for both products.
Enantiomeric Ratio (E) >100A high E value indicates excellent selectivity of the enzyme.

Conclusion

The stereoselective synthesis of chiral azabicycloheptane derivatives is a dynamic and evolving field, driven by the increasing importance of these scaffolds in drug discovery. The methods outlined in this guide—diastereoselective aza-Diels-Alder reactions, catalytic asymmetric kinetic resolutions, and enzymatic resolutions—represent three distinct yet complementary strategies for accessing these valuable compounds in enantiopure form. The choice of method depends on factors such as the availability of starting materials, desired scale, and the specific stereochemical requirements of the target molecule. By understanding the principles and applying the detailed protocols provided, researchers can effectively incorporate these powerful techniques into their synthetic programs, accelerating the discovery and development of next-generation therapeutics.

References

  • Steppeler, F. (2018). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Doctoral dissertation, Wroclaw University of Science and Technology. Retrieved from [Link]

  • Zhang, Y., Goetzke, F. W., Christensen, K. E., & Fletcher, S. P. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 12(15), 8995–9002. Retrieved from [Link]

  • García-Mera, X., Rodríguez-Borges, J. E., Vale, M. L. C., & Alves, M. J. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives: Brønsted Acid Catalyzed Aza-Diels-Alder Reaction between Cyclopentadiene and Imino-acetates with Two Chiral Auxiliaries. Molecules, 16(9), 7559-7577. Retrieved from [Link]

  • García-Mera, X., et al. (2011). Highly Diastereoselective Synthesis of 2-Azabicyclo[2.2.1]hept-5-ene Derivatives. CORE. Retrieved from [Link]

  • Fletcher, S. P. et al. (2022). Asymmetric synthesis of nortropanes via Rh-catalyzed allylic arylation. University of Oxford. Retrieved from [Link]

  • Zhang, Y., Goetzke, F. W., Christensen, K. E., & Fletcher, S. P. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 12(15), 8995-9002. Retrieved from [Link]

  • Kumar, A., et al. (2024). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. Retrieved from [Link]

  • Zhang, Y., Goetzke, F. W., Christensen, K. E., & Fletcher, S. P. (2022). Asymmetric synthesis of nortropanes via Rh-catalysed allylic arylation. ResearchGate. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Supporting Information for Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Publications. Retrieved from [Link]

  • Marco-Contelles, J., et al. (2010). Synthesis of new 7-azabicyclo[2.2.1]heptane derivatives. ARKIVOC. Retrieved from [Link]

  • van Rantwijk, F., & Sheldon, R. A. (2007). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Advanced Synthesis & Catalysis, 349(8‐9), 1277-1286. Retrieved from [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2010). 2-Azanorbornane—A Versatile Chiral aza-Diels—Alder Cycloadduct: Preparation, Applications in Stereoselective Synthesis and Biological Activity. ChemInform, 41(43). Retrieved from [Link]

  • Fletcher, S. R., et al. (2002). N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs. The Journal of Organic Chemistry, 67(26), 9445-9454. Retrieved from [Link]

  • Nosyk, D. A., et al. (2023). 2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization. ChemRxiv. Retrieved from [Link]

  • Chow, Y. L., et al. (1975). Synthesis of 7-azabicyclo[2.2.1]heptane, exo-2-chloro-7-azabicyclo[2.2.1]heptane, and derivatives. Canadian Journal of Chemistry, 53(19), 2881-2889. Retrieved from [Link]

  • Gong, J., & Yang, Z. (2016). Regio‐ and Stereoselective Syntheses of 7‐Oxabicyclo[2.2.1]heptanes via a Gold(I)‐Catalyzed Cycloisomerization of Alkynediols: Asymmetric Total Synthesis of Farnesiferol C. Angewandte Chemie International Edition, 55(4), 1518-1521. Retrieved from [Link]

  • Reinart-Okugbeni, R., et al. (2012). Chemoenzymatic synthesis and evaluation of 3-azabicyclo[3.2.0]heptane derivatives as dopaminergic ligands. European Journal of Medicinal Chemistry, 55, 255-261. Retrieved from [Link]

  • de Gonzalo, G., et al. (2016). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Catalysts, 6(12), 203. Retrieved from [Link]

  • Butler, T. W., et al. (2016). Synthesis of Chiral Azabicycles from Pyroglutaminols. Organic Letters, 18(21), 5748-5751. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving reaction yields for 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile bicyclic amine. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yields and Purity

This section addresses specific problems you may encounter during the synthesis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane, providing explanations and actionable solutions.

Problem 1: Low Yield in the Reduction of the Carboxylic Acid or Ester Precursor

Q: I am experiencing low yields during the reduction of the 3-aza-bicyclo[3.1.1]heptane-6-carboxylic acid (or its ester derivative) to the desired 6-hydroxymethyl product. What are the potential causes and how can I improve the conversion?

A: Low yields in this reduction step are a common issue and can often be attributed to several factors, including the choice of reducing agent, reaction conditions, and the stability of the starting material and product.

  • Choice of Reducing Agent: The selection of an appropriate reducing agent is critical. While lithium aluminum hydride (LiAlH₄) is a powerful and often effective choice for reducing esters and carboxylic acids, its high reactivity can sometimes lead to side reactions or difficulties in workup, especially if the nitrogen is unprotected.

    • Expert Insight: For substrates with a protecting group on the nitrogen (e.g., Boc or Cbz), LiAlH₄ is generally well-tolerated. However, for unprotected amines, its basicity can cause solubility issues and complex formation. A milder reducing agent like borane (B₂H₆) or its complexes (e.g., BH₃·THF, BH₃·SMe₂) can be a superior alternative, often providing cleaner reactions and higher yields for amino acids.

  • Reaction Conditions:

    • Temperature: The reduction of carboxylic acids with borane typically requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition. A systematic temperature screen, starting from room temperature and gradually increasing, is recommended.

    • Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for these reductions. Ensure the solvent is rigorously dried, as water will quench the reducing agent, leading to lower yields.

  • Workup Procedure: The workup is a critical step where product loss can occur. Quenching the reaction mixture with methanol, followed by an acidic workup (e.g., with HCl), is a standard procedure. However, the final product is a water-soluble amine, which can be challenging to extract. Continuous liquid-liquid extraction can be beneficial in such cases.

Problem 2: Difficulty in Removing the Nitrogen Protecting Group

Q: I am struggling with the deprotection of the 3-aza-bicyclo[3.1.1]heptane nitrogen. The reaction is either incomplete or leads to significant side product formation. What are the best strategies for common protecting groups?

A: The choice of deprotection strategy is entirely dependent on the protecting group used. Here are some common scenarios and troubleshooting tips:

Protecting GroupDeprotection MethodPotential Issues & Solutions
Boc (tert-Butoxycarbonyl) Acidic conditions (e.g., TFA in DCM, HCl in dioxane)Issue: Incomplete deprotection. Solution: Increase the reaction time or the concentration of the acid. Monitor the reaction by TLC or LC-MS. Issue: Acid-sensitive functional groups are affected. Solution: Use a milder acid or a different protecting group for those functionalities.
Cbz (Carboxybenzyl) Hydrogenolysis (H₂, Pd/C)Issue: Catalyst poisoning. Solution: Ensure the substrate is free of sulfur-containing impurities. Use a fresh, high-quality catalyst. Issue: Slow reaction. Solution: Increase hydrogen pressure and/or catalyst loading.
Bn (Benzyl) Hydrogenolysis (H₂, Pd/C)Similar to Cbz deprotection.
  • Expert Insight: For Boc deprotection, if the desired product is sensitive to strong acids, consider alternative methods like using trimethylsilyl iodide (TMSI). For hydrogenolysis, ensure the reaction is run under an inert atmosphere before introducing hydrogen to prevent catalyst oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane?

A1: A frequently employed synthetic pathway starts from a suitable bicyclic precursor, often a carboxylic acid or an ester. A general scheme involves the protection of the nitrogen atom, followed by reduction of the carboxyl group, and finally, deprotection of the nitrogen.

Synthetic_Pathway A 3-Azabicyclo[3.1.1]heptane-6-carboxylic acid B N-Protected Intermediate A->B Protection (e.g., Boc₂O) C N-Protected 6-Hydroxymethyl Derivative B->C Reduction (e.g., LiAlH₄, B₂H₆) D 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane C->D Deprotection (e.g., TFA, H₂/Pd-C)

Caption: General synthetic scheme for 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane.

Q2: What are the critical parameters to control for a successful synthesis?

A2: The most critical parameters are:

  • Purity of starting materials: Impurities can interfere with the reaction and complicate purification.

  • Anhydrous conditions: Many of the reagents used, especially reducing agents, are sensitive to moisture.

  • Temperature control: Both too low and too high temperatures can negatively impact the reaction yield and selectivity.

  • Stoichiometry of reagents: Precise control over the amount of each reagent is crucial to avoid side reactions and ensure complete conversion.

  • Effective purification: Due to the polar nature of the final product, purification can be challenging. Techniques like ion-exchange chromatography or crystallization of a salt form may be necessary.

Q3: How can I purify the final product effectively?

A3: The final product is a polar and often water-soluble amine, which can make purification by standard silica gel chromatography difficult due to streaking. Here are some recommended strategies:

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amines. The product can be bound to a cation-exchange resin and then eluted with a base (e.g., ammonia in methanol).

  • Reverse-Phase Chromatography: If the product has sufficient organic character, reverse-phase HPLC can be used.

  • Crystallization: Formation of a salt (e.g., hydrochloride or hydrobromide) can facilitate purification by crystallization.

  • Distillation: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be an option.

Purification_Workflow A Crude Product B Aqueous Workup A->B C Extraction B->C D Purification C->D E Ion-Exchange Chromatography D->E High Polarity F Crystallization (as salt) D->F Crystalline Solid G Distillation D->G Volatile H Pure Product E->H F->H G->H

Technical Support Center: Troubleshooting Solubility Issues of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the solubility issues commonly encountered with 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane salts during experimental research.

Introduction

6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is a versatile bicyclic amine scaffold used in the development of various therapeutic agents. Due to the presence of a basic nitrogen atom, this compound is often formulated as a salt to enhance its physicochemical properties, particularly aqueous solubility.[1] However, achieving and maintaining the desired solubility can be challenging. This guide provides a structured approach to diagnosing and resolving common solubility problems.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common solubility problems with your 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane salts.

Problem: My 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane salt is not dissolving in my desired solvent.

This is a common issue that can often be resolved by systematically evaluating and adjusting several experimental parameters.

Initial Assessment Workflow

Caption: Initial troubleshooting workflow for solubility issues.

Step-by-Step Troubleshooting

1. Verify the Salt Form and Purity:

  • Rationale: Impurities or an incorrect salt form can significantly impact solubility. It is crucial to confirm the identity and purity of your material.

  • Action:

    • Confirm the counter-ion and stoichiometry of the salt using techniques like NMR, LC-MS, or elemental analysis.

    • Assess the purity of the compound. Impurities can sometimes suppress solubility.

2. Optimize the Solvent System:

  • Aqueous Solubility and pH:

    • Causality: As an amine salt, the solubility of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane derivatives is highly dependent on pH.[2] In aqueous solutions, the equilibrium between the ionized (more soluble) and non-ionized (less soluble) forms is governed by the pKa of the amine and the pH of the solution.[3] Generally, the salt form is more soluble in acidic to neutral pH, where the amine remains protonated.

    • Protocol:

      • Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4).

      • Attempt to dissolve a known amount of the salt in each buffer.

      • Visually inspect for dissolution and, if possible, quantify the solubility using techniques like HPLC or UV-Vis spectroscopy.

      • The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile.[2]

  • Co-solvents:

    • Causality: For compounds with limited aqueous solubility, the addition of a water-miscible organic co-solvent can enhance solubility by reducing the polarity of the solvent system.[4]

    • Protocol:

      • Select common, biocompatible co-solvents such as ethanol, DMSO, or PEG 400.

      • Prepare mixtures of your aqueous buffer and the co-solvent in varying ratios (e.g., 90:10, 80:20, 50:50).

      • Evaluate the solubility of your compound in these mixtures. Be mindful that high concentrations of organic solvents may not be suitable for all biological assays.

3. Consider the Impact of the Counter-ion:

  • Causality: The choice of counter-ion significantly influences the physicochemical properties of the salt, including its solubility and crystal lattice energy.[5][6] Small, compact counter-ions may lead to higher melting points and modest solubility improvements, while the nature of hydrogen bonding between the ions plays a crucial role.[5]

  • Action:

    • If you have the flexibility, consider synthesizing and screening different salt forms (e.g., hydrochloride, sulfate, mesylate, tartrate).

    • The solubility product (Ksp) can be a useful parameter for comparing the relative solubilities of different salts.[7]

4. Evaluate Temperature Effects:

  • Causality: The dissolution of a solid in a liquid is often an endothermic process, meaning that solubility tends to increase with temperature.

  • Action:

    • Gently warm the solvent while attempting to dissolve the compound.

    • Caution: Be aware that elevated temperatures can sometimes lead to degradation of the compound. It is important to assess the stability of your compound at higher temperatures. Also, upon cooling, the compound may precipitate out of solution if the saturation solubility is exceeded.

Problem: My compound dissolves initially but then precipitates over time.

This issue often points to either supersaturation or chemical instability.

Troubleshooting Workflow for Precipitation

Caption: Troubleshooting workflow for compound precipitation.

Step-by-Step Troubleshooting

1. Address Potential Supersaturation:

  • Causality: A supersaturated solution is one that contains more dissolved solute than can be dissolved by the solvent under normal circumstances. This is an unstable state, and the excess solute will eventually precipitate.

  • Action:

    • Try preparing the solution at a slightly lower concentration.

    • If using temperature to aid dissolution, allow the solution to cool to the experimental temperature slowly. Rapid cooling can induce precipitation.

2. Investigate Chemical Stability:

  • Causality: The compound may be degrading over time in the chosen solvent system, leading to the formation of less soluble degradation products.

  • Protocol:

    • Collect the precipitate by filtration or centrifugation.

    • Analyze the precipitate using techniques like LC-MS or NMR to determine if it is the original compound or a degradant.

    • If degradation is confirmed, you may need to adjust the pH of the solution, protect it from light, or store it at a lower temperature.

3. Consider Polymorphism:

  • Causality: The compound may exist in multiple crystalline forms (polymorphs), each with its own unique solubility. It is possible for a more soluble, metastable form to dissolve initially and then convert to a less soluble, more stable form over time, causing precipitation.

  • Action:

    • Characterize the solid form of your starting material and the precipitate using techniques such as X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for a new 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane salt?

For a salt of a basic compound, a good starting point is typically an aqueous buffer with a slightly acidic pH (e.g., pH 4-6). This helps to ensure the amine remains protonated and in its more soluble form.

Q2: How does the hydrocarbon chain of an amine affect its solubility?

Generally, as the length of the hydrocarbon chain increases, the water solubility of an amine decreases.[8][9] This is because the nonpolar hydrocarbon portion of the molecule becomes more dominant, reducing the overall polarity.

Q3: Can I use a strong acid to dissolve my amine salt?

While a low pH environment generally favors the solubility of amine salts, using a very strong acid could potentially lead to the formation of "heat stable salts" which are difficult to regenerate.[10] It's often better to use a buffered system to maintain a stable pH.

Q4: My compound is a free base. Should I convert it to a salt to improve solubility?

Salt formation is a widely used and effective method to improve the aqueous solubility of basic compounds.[4][11] By reacting the free base with an acid, you can form a more polar, and typically more water-soluble, salt.[1]

Q5: Are there other techniques to improve solubility if solvent and pH adjustments are not sufficient?

Yes, several other formulation strategies can be employed, including:

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance solubility.[12]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix.[13]

  • Particle Size Reduction: Micronization or nanosuspension can increase the surface area and improve the dissolution rate.[14]

Summary of Key Solubility Parameters

ParameterRationaleRecommended Action
pH The solubility of amine salts is highly pH-dependent. Lower pH generally increases solubility.Test solubility in a range of buffered solutions (pH 2-7.4).
Co-solvents Reduce the polarity of the solvent system, enhancing solubility of less polar compounds.Screen common co-solvents like ethanol, DMSO, and PEG 400.
Counter-ion The choice of counter-ion affects the salt's crystal lattice energy and hydrogen bonding, thereby influencing solubility.If possible, screen different salt forms (e.g., HCl, sulfate, mesylate).
Temperature Solubility often increases with temperature.Gently warm the solution, but be mindful of potential degradation.

References

  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed.
  • Babu, N. J., & Nangia, A. (2011). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs.
  • Anonymous. (n.d.). Solubility and pH of amines. [Source not further specified].
  • Jagtap, S., Magdum, C., Jadge, D., & Jagtap, R. (2018). Methods to boost solubility. International Journal of Scientific Development and Research.
  • Anonymous. (n.d.). Solubility Enhancement Techniques. Pharmaguideline.
  • Kumar, L., & Wigman, L. (2018). Impact of mixed counter ion on saturation solubility of esylate salt of a weak basic drug to formulate physically stable and non-hemolytic ready to use injectable solution.
  • Anonymous. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press.
  • Anonymous. (n.d.). Modern Approaches for Enhancing Drug Solubility: An Overview of Technologies. [Source not further specified].
  • Pobudkowska, A., & Domańska, U. (2011). Study of pH-dependent drugs solubility in water.
  • Anonymous. (2023). Advanced Properties of Amines. Chemistry LibreTexts.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Anonymous. (2019). Why do longer amines have less solubility than shorter amines? Reddit.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Anonymous. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies.

Sources

Technical Support Center: Crystallization of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of crystallization conditions for 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your crystallization experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Initial Challenges & Solvent Selection

Question 1: My compound, 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane, is an oil/amorphous solid at room temperature and appears highly soluble in many polar solvents. Where do I even begin to find a suitable crystallization solvent?

Answer: This is a common challenge for small, polar molecules featuring hydrogen-bond donors (amine, hydroxyl) and acceptors. The high solubility often prevents the generation of the necessary supersaturation for crystallization.[1] Your strategy should pivot from finding a single "perfect" solvent to creating a solvent system that allows for controlled reduction of solubility.

Causality: The molecule's structure, a bicyclic amine with a hydroxymethyl group, makes it amenable to strong interactions with polar protic solvents (like methanol, ethanol, water) and polar aprotic solvents (like DMSO, acetonitrile).[2][3] In these cases, the compound often remains stubbornly in solution.

Recommended Approach:

  • Embrace Mixed-Solvent Systems: The most robust strategy will likely be an anti-solvent crystallization .[4][5] This involves dissolving your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly introducing a miscible "anti-solvent" (in which it is poorly soluble) to induce precipitation.[6]

  • Consider Salt Formation: As a basic amine, your compound is an excellent candidate for salt formation. Crystallizing a salt (e.g., a hydrochloride or a salt with an organic acid like fumaric or benzoic acid) can dramatically alter solubility profiles and often yields highly crystalline material.[7] This is because the ionic interactions within the salt lattice provide a strong driving force for ordered packing.[7]

  • Systematic Screening: A systematic screening process is crucial. Do not rely on a single condition. Use a small amount of material to test solubility in a range of solvents with varying polarities.

Question 2: I'm observing "oiling out" instead of crystal formation. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment.[8] It can also be caused by impurities or by the rate of supersaturation being too rapid, not allowing enough time for molecules to orient into a crystal lattice.[9]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: This is the most critical factor.

    • If using anti-solvent, add the anti-solvent much more slowly, or use vapor diffusion (see Protocol 3), which is an extremely slow method of anti-solvent addition.[1][11]

  • Decrease the Solute Concentration: Your initial solution may be too concentrated. Return the oiled-out mixture to the heat, add more of the "good" solvent to re-dissolve the oil, and then repeat the crystallization process.[9]

  • Change the Solvent System: The interaction between your compound and the solvent may be too strong. Try a solvent system where the primary solvent is less "good." For example, if you are using methanol, try switching to isopropanol or acetonitrile, where solubility might be slightly lower.

  • Check Purity: Impurities can inhibit crystallization and promote oiling out.[12] Consider an additional purification step (e.g., column chromatography) for a small batch to see if it improves crystallization behavior.

Category 2: Improving Crystal Quality

Question 3: I am getting crystals, but they are very fine needles or a microcrystalline powder. How can I grow larger, higher-quality single crystals?

Answer: The formation of small or needle-like crystals indicates that the nucleation rate is much faster than the crystal growth rate.[13] Nucleation is the initial formation of small, stable crystal nuclei, while growth is the subsequent addition of molecules to these existing nuclei.[13] To get larger crystals, you need to favor growth over nucleation by maintaining a state of low supersaturation for a prolonged period.

Strategies to Improve Crystal Quality:

  • Solvent Choice: The solvent can influence crystal habit.[14][15] Sometimes, changing the solvent can disrupt the intermolecular interactions that favor rapid growth in one dimension (leading to needles). Experiment with different solvent systems. For example, a solvent that participates in hydrogen bonding might alter the crystal packing.[1]

  • Use Seeding: Introduce a few tiny, pre-existing crystals (seed crystals) into a slightly supersaturated solution.[13] This provides a template for growth and can bypass the spontaneous nucleation step, allowing the solute to deposit onto the seeds and form larger crystals.

  • Vapor Diffusion: This technique is excellent for growing high-quality single crystals from small amounts of material because it introduces the anti-solvent at an extremely slow and controlled rate.[11]

Question 4: I suspect my compound exhibits polymorphism. How can I target a specific crystal form?

Answer: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[16][17] These different forms can have distinct physical properties, including solubility, stability, and melting point.[18] Controlling polymorphism involves manipulating the kinetic and thermodynamic aspects of crystallization.

  • Kinetic Control: Rapid crystallization conditions (e.g., fast cooling, rapid anti-solvent addition) often yield a less stable, "kinetic" polymorph. This form nucleates faster.

  • Thermodynamic Control: Slower crystallization conditions (slow cooling, prolonged equilibration time) at a temperature where molecular mobility is sufficient allow the system to reach its lowest energy state, favoring the most stable "thermodynamic" polymorph.[18]

Experimental Approach:

  • To find the thermodynamically stable form , create a slurry of your crystalline material in a suitable solvent and stir it for an extended period (days). The less stable forms will dissolve and re-precipitate as the most stable form.

  • To isolate kinetic forms , perform crystallizations under a wide range of conditions (different solvents, different cooling/evaporation rates) and analyze the resulting solids immediately using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).

Data & Protocols

Data Presentation

Table 1: Solvent Screening Guide for 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

This table provides a starting point for solvent selection, categorizing them by polarity and potential role. Given the polar, H-bonding nature of the target molecule, solvents are classified as likely "Good Solvents" or "Anti-Solvents."

SolventDielectric Constant (ε)Boiling Point (°C)PolarityLikely RoleNotes
Water80.1100.0Polar ProticGood SolventHigh solubility expected. Good for salt formation.
Methanol32.764.7Polar ProticGood SolventHigh solubility expected. Volatile, good for evaporation.
Ethanol24.578.4Polar ProticGood SolventSimilar to methanol, but less volatile.
Acetonitrile (MeCN)37.581.8Polar AproticGood SolventMay offer different H-bonding environment than alcohols.
Isopropanol (IPA)18.382.6Polar ProticGood/ModerateMay provide a better solubility balance than MeOH/EtOH.
Acetone20.756.0Polar AproticModerate/Anti-SolventTest carefully. May act as an anti-solvent to aqueous solutions.[19]
Ethyl Acetate (EtOAc)6.077.1IntermediateAnti-SolventGood candidate for anti-solvent with polar solvents.
Dichloromethane (DCM)9.139.6IntermediateAnti-SolventLow boiling point, use with caution.[8]
Tetrahydrofuran (THF)7.666.0IntermediateAnti-SolventProne to causing "oiling out," use with care.[1]
Toluene2.4110.6Non-PolarAnti-SolventGood anti-solvent, high boiling point.
Heptane/Hexane~2.0~69-98Non-PolarAnti-SolventExcellent anti-solvents, very low solubility expected.

Data compiled from various sources.[1][20]

Visualization of Workflows

A logical approach to selecting a crystallization method is essential. The following decision tree outlines a typical workflow.

Crystallization_Strategy start Start: Dissolve Compound in a 'Good' Solvent (e.g., Methanol, IPA) solubility_check Is the compound very soluble at room temperature? start->solubility_check high_sol YES: High Solubility solubility_check->high_sol mod_sol NO: Moderate Solubility solubility_check->mod_sol anti_solvent Try Anti-Solvent Crystallization (Protocol 2) high_sol->anti_solvent vapor_diff Try Vapor Diffusion (Protocol 3) high_sol->vapor_diff slow_cool Try Slow Cooling Crystallization (Protocol 1) mod_sol->slow_cool outcome_check Crystals Formed? anti_solvent->outcome_check vapor_diff->outcome_check slow_cool->outcome_check outcome_yes YES: Optimize Conditions (Rate, Temp, Conc.) outcome_check->outcome_yes outcome_no NO: Oil or No Change outcome_check->outcome_no troubleshoot Troubleshoot: - Try Salt Formation (Protocol 4) - Re-evaluate Solvents - Check Purity outcome_no->troubleshoot

Caption: Decision tree for selecting a crystallization strategy.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

  • Dissolution: In a clean Erlenmeyer flask, dissolve the compound in the minimum amount of a suitable hot solvent (e.g., isopropanol). Add the solvent portion-wise while heating and swirling until the solid just dissolves.[12]

  • Insulation: Cover the flask with a watch glass to prevent rapid evaporation and contamination. For very slow cooling, place the flask inside a larger beaker filled with hot water or wrap it in glass wool.[12]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Moving the flask can induce rapid precipitation.

  • Chilling: Once at room temperature, transfer the flask to a refrigerator (4°C), and then to a freezer (-20°C) to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

Ideal for compounds that are highly soluble in one solvent but poorly soluble in another.[6][21] The key is the slow addition of the anti-solvent.

Anti_Solvent_Workflow cluster_prep Preparation cluster_addition Crystallization cluster_isolation Isolation prep1 1. Dissolve compound in minimal 'Good Solvent' (e.g., Methanol) at RT. add1 2. Add 'Anti-Solvent' (e.g., Ethyl Acetate) dropwise with stirring. prep1->add1 add2 3. Continue addition until solution becomes cloudy (point of nucleation). add1->add2 add3 4. Add a small amount of 'Good Solvent' to clarify. add2->add3 add4 5. Cover and allow to stand undisturbed for slow growth. add3->add4 iso1 6. Cool to maximize yield. add4->iso1 iso2 7. Isolate crystals via vacuum filtration. iso1->iso2

Caption: Workflow for Anti-Solvent Crystallization.

  • Dissolution: Dissolve the compound in a minimal volume of a "good" solvent (e.g., methanol) at room temperature.

  • Anti-Solvent Addition: Slowly add a miscible anti-solvent (e.g., ethyl acetate or toluene) dropwise while stirring.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the onset of nucleation.

  • Re-dissolve (Optional but Recommended): Add a few drops of the "good" solvent back into the mixture until it just becomes clear again. This slightly reduces saturation to favor crystal growth over rapid precipitation.

  • Growth: Cover the vessel and leave it undisturbed for several hours to days.

  • Isolation: Collect the crystals by vacuum filtration, washing with a solvent mixture rich in the anti-solvent.

Protocol 3: Vapor Diffusion Crystallization

This gentle method is excellent for producing high-quality crystals when only small amounts of material are available.[1][11]

  • Setup: Place a small, open vial containing your compound dissolved in a less volatile solvent (e.g., isopropanol) inside a larger, sealed jar.

  • Anti-Solvent Reservoir: Add a layer of a more volatile anti-solvent (e.g., hexane or diethyl ether) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Diffusion: Seal the jar tightly. The more volatile anti-solvent will slowly evaporate and diffuse into the solvent in the inner vial.

  • Crystallization: As the anti-solvent dissolves into the primary solvent, the solubility of your compound decreases very slowly, promoting the growth of large, well-defined crystals over days or weeks.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and quickly collect the crystals.

Protocol 4: Salt Formation for Crystallization

This protocol uses the basicity of the amine to form a hydrochloride salt, which often has more favorable crystallization properties.[7]

  • Dissolution: Dissolve the free base of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane in a suitable solvent like isopropanol (IPA) or ethanol.

  • Acidification: Slowly add a stoichiometric amount (1.0 equivalent) of a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or IPA). Monitor the pH with a wetted pH strip to ensure it becomes acidic.

  • Crystallization: The hydrochloride salt will often precipitate immediately. To improve crystal quality, the addition can be done at a slightly elevated temperature, and the solution then allowed to cool slowly.

  • Screening: If the initial salt crashes out as a powder, screen for a better solvent system for the salt itself using the methods described in Protocols 1 and 2. A common system for salts is an alcohol/ether or alcohol/ethyl acetate mixture.

  • Isolation: Collect the salt crystals by vacuum filtration and wash with a cold, non-polar solvent (like diethyl ether) to remove any excess acid.

References

  • Google Patents. (2006).
  • University of Florida, Center for X-ray Crystallography. (2015). How To Grow Crystals. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • PharmaTutor. (2022). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • CrystEngComm, RSC Publishing. (2021). Recent progress in antisolvent crystallization. [Link]

  • ResearchGate. (2015). How do I make a crystal of highly polar compounds?[Link]

  • Spingler, B., et al. (2012). Guide for crystallization. [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 11), 1633–1641. [Link]

  • Wikipedia. Crystallization. [Link]

  • Science.gov. cooling crystallization process: Topics. [Link]

  • University of California, Davis. 4. Crystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • ANDRITZ GROUP. Crystallization process guide | industrial use. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ACS Publications. (2021). Factors Controlling Persistent Needle Crystal Growth. [Link]

  • PubMed. (2016). Crystal Structures and Phase Relationships of 2 Polymorphs of 1,4-Diazabicyclo[3.2.2]nonane-4-Carboxylic Acid 4-Bromophenyl Ester Fumarate. [Link]

  • Universität Potsdam. Advice for Crystallization. [Link]

  • ResearchGate. (2012). Why I am not getting crystals?[Link]

  • Wikipedia. Crystal polymorphism. [Link]

  • UL Research Repository. (2021). Factors controlling persistent needle crystal growth. [Link]

  • wikiHow. (2024). 9 Ways to Crystallize Organic Compounds. [Link]

  • RSC Publishing. (2020). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. [Link]

  • Chemical Society Reviews, RSC Publishing. (2023). Advanced crystallisation methods for small organic molecules. [Link]

  • UCT Science. SOP: CRYSTALLIZATION. [Link]

  • PubMed Central (PMC). (2021). Factors Controlling Persistent Needle Crystal Growth. [Link]

  • MDPI. (2020). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. [Link]

  • PubMed Central (PMC). (2020). Open questions in organic crystal polymorphism. [Link]

  • MDPI. Polymorphism in Crystals. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Organic Process Research & Development. (2011). Developing Processes for Crystallization-Induced Asymmetric Transformation. [Link]

  • ResearchGate. (2019). Modular Synthesis of Bicyclic Twisted Amides and Anilines. [Link]

  • PubMed. (2024). 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. [Link]

  • Journal of the American Chemical Society. (2005). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the characterization of novel bicyclic amines, understanding the fragmentation patterns in mass spectrometry is paramount for unambiguous structural elucidation. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane. Given the limited direct experimental spectra for this specific molecule in publicly available literature, this document leverages established principles of mass spectrometry for cyclic amines and draws comparisons with the well-documented fragmentation of structurally related tropane alkaloids.

Introduction: The Structural Significance of 3-Aza-bicyclo[3.1.1]heptanes

The 3-aza-bicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, often employed as a saturated isostere for pyridine and piperidine rings in drug design. Its rigid, bicyclic nature can confer unique pharmacological properties. The title compound, 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane, incorporates a primary alcohol, adding a site for further chemical modification or metabolic activity. Accurate mass spectrometric analysis is therefore crucial for its identification in complex matrices, such as during metabolite profiling or reaction monitoring.

Foundational Principles of Amine Fragmentation

Under electron ionization (EI), aliphatic and cyclic amines typically undergo fragmentation pathways initiated by the ionization of the nitrogen atom, which has a lone pair of electrons. The resulting molecular ion (M+•) is a radical cation. A dominant fragmentation mechanism for amines is alpha-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process is driven by the formation of a stable, resonance-stabilized iminium cation.

Predicted Fragmentation Pathways of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

The fragmentation of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane is expected to be directed by the nitrogen atom and the strained bicyclic ring system. The presence of the hydroxymethyl group provides an additional site for characteristic fragmentation.

Alpha-Cleavage

The most probable initial fragmentation is alpha-cleavage at the bonds adjacent to the nitrogen atom. This can occur in two primary ways, leading to the formation of stable iminium ions.

Diagram: Predicted Alpha-Cleavage Pathways

fragmentation_pathways M Molecular Ion (M+•) m/z = 141 frag1 Fragment 1 m/z = 112 M->frag1 α-cleavage frag2 Fragment 2 m/z = 98 M->frag2 α-cleavage loss1 - C2H5• loss2 - C3H7• GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Dissolve Standard prep2 Dilute to 100 µg/mL prep1->prep2 gc_injection Inject Sample prep2->gc_injection separation GC Separation gc_injection->separation ionization EI Ionization (70 eV) separation->ionization detection Mass Detection ionization->detection peak_id Identify Analyte Peak detection->peak_id spectrum_extraction Extract Mass Spectrum peak_id->spectrum_extraction fragment_analysis Analyze Fragmentation spectrum_extraction->fragment_analysis

Sources

A Researcher's Guide to the Crystallographic Analysis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane Salts: A Methodological Comparison

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic curiosity but a cornerstone of rational drug design and development. The 3-azabicyclo[3.1.1]heptane scaffold is a key building block in medicinal chemistry, valued as a saturated isostere for various cyclic moieties. The introduction of a hydroxymethyl group at the 6-position offers a crucial vector for molecular interactions and further functionalization. However, the physicochemical properties of the parent molecule, such as solubility, stability, and bioavailability, can be significantly modulated through salt formation.

This guide provides a comprehensive framework for the comparative analysis of the X-ray crystallography data of various salts of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane. While a direct, publicly available comparison of a wide array of its salts is not extensively documented, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols to conduct such a study. We will delve into the causality behind experimental choices, from salt selection to data interpretation, ensuring a scientifically rigorous approach.

The Critical Role of Salt Selection and Crystallography in Drug Development

The selection of an appropriate salt form is a critical step in drug development. It can profoundly impact a drug candidate's properties, including its dissolution rate, hygroscopicity, and solid-state stability.[1] X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of these salt forms.[2] Both single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD) are indispensable tools. SC-XRD provides the most detailed structural information, including bond lengths, angles, and intermolecular interactions, while PXRD is invaluable for phase identification, purity assessment, and quality control during manufacturing.[3][4]

A comparative crystallographic study of different salts of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane allows for a direct correlation between the molecular packing, hydrogen bonding networks, and the resulting macroscopic properties. This understanding is paramount for selecting the optimal salt form to advance through the development pipeline.

Proposed Salts for Comparative Analysis

For a comprehensive comparison, a selection of pharmaceutically acceptable counterions with varying chemical properties should be considered. Based on common usage in the pharmaceutical industry, the following salts of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane are proposed for this comparative study:[5][6]

  • Hydrochloride (HCl): The most common anionic counterion.[6]

  • Hydrobromide (HBr): Often used as an alternative to the hydrochloride.

  • Sulfate (H₂SO₄): A divalent anion that can lead to different packing arrangements.

  • Mesylate (CH₃SO₃H): An organic sulfonic acid salt, often conferring good solubility and stability.

  • Maleate (C₄H₄O₄): An organic dicarboxylic acid salt, known to improve stability.[7]

  • Tartrate (C₄H₆O₆): A chiral dicarboxylic acid, useful for chiral resolution and forming robust crystal lattices.

Experimental Workflow: From Salt Synthesis to Structural Elucidation

The following sections outline a detailed, self-validating protocol for the synthesis, crystallization, and crystallographic analysis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane salts.

Part 1: Synthesis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane Salts

Objective: To synthesize a series of high-purity salts of the parent compound.

Protocol:

  • Starting Material: Begin with a highly pure sample of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane free base.

  • Stoichiometric Reaction: In a suitable solvent (e.g., isopropanol, ethanol, or acetone), dissolve one molar equivalent of the free base.

  • Acid Addition: To this solution, add a stoichiometric amount (or a slight excess) of the chosen acid (e.g., hydrochloric acid in isopropanol, methanesulfonic acid, etc.). For divalent acids like sulfuric acid, a 0.5 molar equivalent should be used.

  • Precipitation/Crystallization: Stir the mixture at room temperature or with gentle warming. The salt will often precipitate out of the solution. If not, cooling the solution or adding an anti-solvent (a solvent in which the salt is poorly soluble) can induce precipitation.

  • Isolation and Purification: Collect the solid salt by filtration, wash with a small amount of the solvent or anti-solvent, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the salt using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis.

Part 2: Crystallization of the Salts

Objective: To grow single crystals of sufficient size and quality for SC-XRD and to obtain a crystalline powder for PXRD.

Causality of Method Selection: The choice of crystallization method is critical and often empirical. Different salts will have varying solubilities, necessitating a screening of conditions. Slow evaporation is a simple starting point, while vapor diffusion is excellent for small quantities and allows for finer control over the rate of crystallization.[8]

Recommended Crystallization Techniques: [8][9][10]

  • Slow Evaporation: Dissolve the salt in a suitable solvent to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.

  • Vapor Diffusion (Hanging Drop or Sitting Drop): Place a concentrated solution of the salt as a drop on a coverslip (hanging drop) or a pedestal (sitting drop) within a sealed chamber containing a reservoir of a less-polar "anti-solvent." The vapor of the anti-solvent slowly diffuses into the drop, reducing the solubility of the salt and promoting crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the salt at an elevated temperature and allow it to cool slowly to room temperature or below.

A screening of various solvents and solvent/anti-solvent systems (e.g., methanol, ethanol, isopropanol, acetonitrile, water, and mixtures thereof) is recommended to find optimal crystallization conditions for each salt.

Part 3: X-ray Diffraction Analysis

Objective: To collect and analyze single-crystal and powder X-ray diffraction data for each salt.

A. Single-Crystal X-ray Diffraction (SC-XRD)

Protocol:

  • Crystal Mounting: Carefully select a well-formed single crystal (typically 0.05-0.5 mm in diameter) and mount it on a goniometer head.[11]

  • Data Collection: Collect diffraction data using a modern diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector).[4][12] Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion and potential radiation damage.

  • Data Processing: Integrate the raw diffraction images and apply corrections for factors such as Lorentz-polarization effects and absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final, accurate structural model.

  • Data Validation and Interpretation: Validate the final structure using standard crystallographic checks (e.g., CheckCIF). Analyze the crystal packing, hydrogen bonding, and other intermolecular interactions.

B. Powder X-ray Diffraction (PXRD)

Protocol:

  • Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder to ensure random orientation of the crystallites.

  • Data Collection: Acquire the PXRD pattern using a powder diffractometer, typically with Cu Kα radiation. Data is collected as a plot of intensity versus the diffraction angle (2θ).

  • Data Analysis: Analyze the positions and intensities of the diffraction peaks. The resulting pattern serves as a unique "fingerprint" for that specific crystalline salt form.[13]

Comparative Data Presentation

The collected crystallographic data should be summarized in a clear, tabular format to facilitate objective comparison.

Table 1: Comparison of Crystallographic Data for 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane Salts

ParameterHydrochlorideHydrobromideSulfateMesylateMaleateTartrate
Crystal System e.g., Monoclinic
Space Group e.g., P2₁/c
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
Volume (ų)
Z
Calculated Density (g/cm³)
Key H-Bonding Interactions
PXRD Peak Positions (2θ)

This table should be populated with the experimental data obtained for each salt.

Visualizing the Workflow and Molecular Interactions

Diagrams are essential for visualizing complex workflows and relationships.

experimental_workflow cluster_synthesis Salt Synthesis cluster_crystallization Crystallization Screening cluster_analysis X-ray Diffraction Analysis cluster_data Data Interpretation s1 Free Base + Acid s2 Reaction in Solvent s1->s2 s3 Precipitation / Isolation s2->s3 c1 Slow Evaporation s3->c1 c2 Vapor Diffusion s3->c2 c3 Cooling s3->c3 a1 Single Crystal (SC-XRD) c1->a1 a2 Powder (PXRD) c1->a2 c2->a1 c2->a2 c3->a1 c3->a2 d1 Structure Solution & Refinement a1->d1 d2 Phase Identification a2->d2 d3 Comparative Analysis d1->d3 d2->d3

Caption: Experimental workflow for the comparative crystallographic analysis.

molecular_interactions cluster_cation Bicyclic Cation cluster_anions Counterions cation 6-Hydroxymethyl- 3-aza-bicyclo[3.1.1]heptane Cation anion1 Cl⁻ cation->anion1 H-Bonding anion2 Br⁻ cation->anion2 Ionic Interactions anion3 SO₄²⁻ cation->anion3 Crystal Packing anion4 Mesylate⁻ cation->anion4 Solvent Interactions

Caption: Key intermolecular interactions influencing crystal lattice formation.

Conclusion

This guide provides a robust methodological framework for the synthesis, crystallization, and comparative X-ray crystallographic analysis of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane salts. By systematically preparing and analyzing a series of pharmaceutically relevant salts, researchers can gain invaluable insights into the structure-property relationships that govern the solid-state behavior of this important pharmaceutical building block. The data generated from such a study is crucial for making informed decisions in the drug development process, ultimately leading to the selection of a salt form with optimal properties for clinical advancement. The principles and protocols outlined herein are grounded in established scientific practice and are designed to ensure the generation of high-quality, reliable, and comparable crystallographic data.

References

  • Slater, et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Journal of Pharmaceutical Sciences.
  • Paulekuhn, G. S., et al. "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database." Journal of Medicinal Chemistry.
  • Thakuria, R., et al. "Applications of X-ray Powder Diffraction in Pharmaceutical Industry.
  • Chen, X., et al. "X-ray Powder Diffraction in Solid Form Screening and Selection." American Pharmaceutical Review.
  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews.
  • Wlodawer, A., et al. "The future of crystallography in drug discovery." Expert Opinion on Drug Discovery.
  • Bharate, S. S. "Modulation of Biopharmaceutical Properties of Acidic Drugs using Cationic Counterions: A Critical Analysis of FDA-Approved Pharmaceutical Salts.
  • Thermo Fisher Scientific.
  • Shokrollahi, P., et al. "A Review on Crystallography and Its Role on Drug Design." Zien Journals Publishing.
  • University of Barcelona.
  • Oreate AI Blog.
  • AZoM. "Taking Pharmaceutical Drug Discovery to New Heights with High-Throughput Powder X-Ray Diffraction."
  • Carleton College. "Single-crystal X-ray Diffraction."
  • Jasinski, J. P. "Getting crystals your crystallographer will treasure: a beginner's guide.
  • ResearchGate. "Pharmaceutical salts with aryl monocarboxylic acid counterions..."
  • Stanford University. "What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?"
  • Wlodawer, A., et al. "The current role and evolution of X-ray crystallography in drug discovery and development." Future Medicinal Chemistry.
  • ResearchGate. "Halide counterions in FDA-approved pharmaceutical salts."
  • CCDC. "Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design."
  • University of Jena. "X-ray Diffraction - Measurement order SC-XRD."
  • Alshennawi, A. E., et al. "Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • SPT Labtech.
  • Improved Pharma. "Salt Screening."
  • Benchchem. "Application Notes & Protocols: Co-crystallization of Small Molecules with Target Proteins."
  • Wlodawer, A. "Collection of X-ray diffraction data from macromolecular crystals." Acta Crystallographica Section D: Biological Crystallography.
  • PubChem. "3-Azabicyclo(3.1.1)heptane."
  • BLD Pharm. "112461-31-1|6-Oxa-3-azabicyclo[3.1.1]heptane."
  • NIST. "Bicyclo[3.1.1]heptane, 6-methyl-2-methylene-6-(4-methyl-3-pentenyl)-, [1R-(1α,5α,6β)]-."
  • ChemScene. "3-Azabicyclo[3.1.1]Heptane-1-carboxylic acid hydrochloride."
  • Fluorochem. "6-HYDROXYMETHYL-3-AZA-3-BOC-BICYCLO[3.1.1]HEPTANE."
  • Enamine. "3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery."
  • Dibchak, D., et al. "General Synthesis of 3‐Azabicyclo[3.1.1]heptanes and Evaluation of Their Properties as Saturated Isosteres.
  • PubChem. "6-Oxa-3-azabicyclo(3.1.1)heptane."
  • CCDC.
  • ChemRxiv. "Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs."

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-azabicyclo[3.1.1]heptane scaffold is a key structural motif in medicinal chemistry, serving as a bioisostere for piperidine and other cyclic amines. Its rigid, bicyclic nature provides a unique three-dimensional profile that can enhance binding affinity and selectivity for biological targets. Specifically, the functionalized derivative, 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane, is a valuable building block in the synthesis of novel therapeutics. The efficiency of its synthesis is therefore of critical importance to researchers in drug discovery and development. This guide provides a comparative analysis of two prominent synthetic routes to this target molecule, offering detailed experimental protocols and a discussion of their relative merits in terms of yield, scalability, and overall efficiency.

Route 1: Ketone Reduction and N-Debenzylation

This synthetic approach leverages the readily available precursor, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one, which can be synthesized in two steps on a multigram scale[1][2][3]. The strategy involves the reduction of the ketone to the corresponding alcohol, followed by the removal of the N-benzyl protecting group.

Scientific Rationale

The choice of an N-benzyl protecting group is strategic; it is robust under various reaction conditions and can be selectively removed via catalytic hydrogenation, a method known for its clean conversion and mild conditions. The reduction of the ketone at the 6-position is a straightforward and high-yielding transformation, making this route attractive for its simplicity and efficiency.

Experimental Protocols

Step 1: Synthesis of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one

This key intermediate can be prepared efficiently in a two-step multigram synthesis as described in the literature[1][2][3].

Step 2: Reduction of 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one to (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol

  • Materials: 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one, Sodium borohydride (NaBH₄), Methanol (MeOH), Dichloromethane (DCM), Water (H₂O), Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • To a stirred solution of 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove methanol.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol.

Step 3: Debenzylation of (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol

  • Materials: (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol, 10% Palladium on carbon (Pd/C), Ammonium formate, Methanol (MeOH).

  • Procedure:

    • Dissolve (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol (1.0 eq) in methanol.

    • To this solution, add 10% Pd/C (10 mol%).

    • Add ammonium formate (5.0 eq) portion-wise to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

    • Wash the Celite® pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel to obtain 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane[4][5].

Visualizing the Pathway

Route 1 A 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one B (3-Benzyl-3-azabicyclo[3.1.1]heptan-6-yl)methanol A->B NaBH4, MeOH C 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane B->C 10% Pd/C, HCOONH4, MeOH

Caption: Synthetic scheme for Route 1.

Route 2: Carboxylic Acid Reduction and N-Deprotection

This alternative strategy commences with the commercially available or synthetically accessible N-Boc protected carboxylic acid, 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid[][7]. The synthesis involves the reduction of the carboxylic acid to the primary alcohol, followed by the removal of the Boc protecting group.

Scientific Rationale

The use of a Boc (tert-butyloxycarbonyl) protecting group is a cornerstone of modern organic synthesis, particularly in the context of amino groups. Its key advantage lies in its facile removal under acidic conditions, which are orthogonal to many other reaction conditions. The direct reduction of a carboxylic acid to an alcohol, while requiring a more potent reducing agent than a ketone, offers a convergent approach if the carboxylic acid precursor is readily available.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Materials: 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid, Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Diethyl ether (Et₂O), Water (H₂O), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure (using BH₃·THF):

    • To a stirred solution of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add BH₃·THF solution (1 M in THF, 2.0 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water, followed by 1 M NaOH.

    • Extract the mixture with diethyl ether (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate[8].

Step 2: Deprotection of tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate

  • Materials: tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate, Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure (using TFA):

    • Dissolve tert-butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with diethyl ether to obtain 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane as its trifluoroacetate salt.

Visualizing the Pathway

Route 2 D 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid E tert-Butyl 6-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate D->E BH3.THF, THF F 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane E->F TFA, DCM

Sources

Safety Operating Guide

6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Disposal of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane [1][2]

Executive Summary & Chemical Context

Compound: 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane Class: Bicyclic Secondary Amine / Pharmaceutical Intermediate Primary Hazards: Skin/Eye Irritation (H315/H319), Respiratory Irritation (H335), Potential Corrosivity (high pH in solution).[1][2]

As a Senior Application Scientist, I emphasize that safe disposal of this compound requires understanding its structure-activity relationship. This molecule contains a strained bicyclic amine cage (the azabicyclo core) and a polar hydroxymethyl group.[2]

  • The Amine Risk: Secondary amines are nucleophilic and basic.[2] They react exothermically with acids and can form explosive N-nitroso compounds if exposed to nitrosating agents (e.g., nitrites).[1][2]

  • The Bicyclic Strain: While generally stable, the ring strain implies a higher heat of combustion, making incineration the only validated destruction method.

Hazard Identification & Risk Assessment

Before initiating disposal, you must validate the state of the waste. Do not rely solely on container labels; verify the physical state and pH.[2]

ParameterSpecificationOperational Implication
Physical State Solid (often hydroscopic) or Viscous LiquidSolids require dissolution or separate solid waste streams.[1][2]
Basicity (pKa) Est.[1][2] 10.0 - 11.0 (Secondary Amine)DO NOT mix with acidic waste streams (D002).[1][2] Exothermic reaction risk.[1][2]
Reactivity NucleophilicSegregate from acyl halides, anhydrides, and strong oxidizers.[2]
EPA Waste Code Not P/U Listed.[1][2] Likely D001 (Ignitable) or D002 (Corrosive) if pH > 12.[1][2]5.Classify as "Non-Halogenated Organic Base."[1][2]

Pre-Disposal Treatment: The Self-Validating System

To ensure safety, we employ a Self-Validating Protocol . You must prove the waste is stable before it leaves your bench.[2]

The Compatibility Test (Small Scale):

  • Take a 1 mL aliquot of the waste solution.[1][2]

  • Mix with 1 mL of the intended bulk waste container's content in a fume hood.

  • Validation: Observe for 5 minutes.

    • Bubbling/Heat:FAIL. Do not combine.

    • Precipitate:FAIL. Risk of clogging waste lines.[2]

    • No Change:PASS. Proceed to bulk addition.

Disposal Decision Tree (Workflow)

The following logic gate determines the correct waste stream.

DisposalWorkflow Start Waste Generation: 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane StateCheck Determine Physical State Start->StateCheck Solid Pure Solid / Precipitate StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA Double Bag & Tag SolventCheck Identify Solvent System Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, THF, Water) SolventCheck->NonHalogenated StreamB Stream B: Halogenated Organic Halogenated->StreamB pHCheck CRITICAL: Check pH Is pH > 12? NonHalogenated->pHCheck StreamC Stream C: Non-Halogenated Organic pHCheck->StreamC No Neutralize Adjust pH to 6-9 (Use Dilute HCl) pHCheck->Neutralize Yes Neutralize->StreamC

Figure 1: Decision matrix for segregating amine-based pharmaceutical intermediates. Note the specific pH check step to prevent corrosive classification violations.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal

Applicability: Pure compound, contaminated gloves, weighing boats.[1]

  • Containment: Place solid waste in a clear, 6-mil polyethylene bag.

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains Organic Amine: 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane.[1][2] Toxic/Irritant."[1][2]

  • Secondary Containment: Place the sealed bag into a secondary rigid container (fiber drum or wide-mouth HDPE jar).

  • Destruction: Designate for High-Temperature Incineration . The bicyclic cage requires high thermal energy to fully mineralize nitrogen oxides (NOx).[2]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mother liquors, washes.[1][3]

  • Segregation: Ensure the waste container is marked "Organic Base" or "Alkaline Organic."[1][2]

    • Warning: Never add this waste to a container marked "Acid Waste" or "Oxidizers."[1][2]

  • Solvent Compatibility:

    • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.[1][2]

    • If dissolved in Methanol/Ethanol/DMSO : Use the Non-Halogenated waste stream.[1][2]

  • Rinsing: Triple-rinse empty glassware with the primary solvent used (e.g., Methanol).[1][2] Add rinsate to the liquid waste container.[1][2]

Emergency Response: Spill Protocol

In the event of a benchtop spill, immediate action prevents exposure to the volatile amine vapors.

SpillResponse Alert 1. ALERT Notify Lab Personnel PPE 2. PPE UP Nitrile Gloves (>0.11mm) Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Circle spill with absorbent pillows PPE->Contain Neutralize 4. NEUTRALIZE Apply Citric Acid or spill pillows Contain->Neutralize Collect 5. COLLECT Sweep into bag Label as HazWaste Neutralize->Collect

Figure 2: The "3-C" (Control, Contain, Clean) workflow for amine spills.[1][2] Neutralization with weak acid reduces volatility.[1][2]

Storage & Segregation Rules

To prevent "accidental synthesis" of hazardous byproducts in the waste drum:

  • NO Nitrosating Agents: Never store or dispose of this amine with Sodium Nitrite or Nitric Acid.[1][2] This forms carcinogenic nitrosamines.[1][2]

  • NO Anhydrides: Keep away from Acetic Anhydride or Acetyl Chloride waste (violent reaction).[1][2]

  • Headspace: Leave 10% headspace in all liquid waste containers to allow for thermal expansion.[1][2]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2] [Link]1]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]1][2]

  • PubChem. (2024).[1][2] Compound Summary: 3-azabicyclo[3.1.1]heptane derivatives. National Library of Medicine.[1][2] [Link]1][2]

  • Occupational Safety and Health Administration (OSHA). (2012).[1][2] Hazard Communication Standard: Safety Data Sheets. OSHA.gov.[1][2] [Link]1][2]

Sources

Personal protective equipment for handling 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and operational directives for the handling of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane. As a Senior Application Scientist, this document is structured to impart not just procedural steps, but a deep understanding of the causality behind these recommendations, ensuring a culture of safety and scientific integrity in your laboratory.

Hazard Profile and Core Safety Directives

Therefore, it is imperative to treat 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane as a hazardous substance with the potential to cause significant irritation and harm upon contact or inhalation. The following operational and personal protective equipment (PPE) directives are based on a conservative risk assessment designed to minimize exposure.

Key Safety Designations:

Hazard ClassificationDescriptionSource
Acute Oral ToxicityHarmful if swallowed (H302)[1]
Skin IrritationCauses skin irritation (H315)[1][2]
Eye IrritationCauses serious eye irritation (H319)[1][2]
Respiratory IrritationMay cause respiratory irritation (H335)[1][2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for various operations involving 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane. The causality for each recommendation is provided to reinforce the importance of each protective layer.

Table of Required PPE:

OperationEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer of Solids Chemical splash goggles and a face shield2 pairs of nitrile glovesFully buttoned laboratory coatN95 respirator or higher
Dissolution and Solution Transfers Chemical splash gogglesNitrile glovesFully buttoned laboratory coatNot required if performed in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesFully buttoned laboratory coatNot required if performed in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and a face shieldNitrile glovesFully buttoned laboratory coatNot required if performed in a certified chemical fume hood
Spill Cleanup and Waste Disposal Chemical splash goggles and a face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges

Justification for PPE Selection:

  • Eye and Face Protection: The high risk of serious eye irritation necessitates the use of chemical splash goggles that form a complete seal around the eyes. A face shield is recommended during the handling of solids and for spill cleanup to protect against splashes and airborne particles[2].

  • Hand Protection: Double gloving with nitrile gloves provides an extra layer of protection against potential skin irritation. Nitrile is recommended for its broad chemical resistance. For spill cleanup, more robust gloves like butyl rubber are advised.

  • Body Protection: A standard laboratory coat, kept clean and fully buttoned, is essential to protect the skin from accidental contact. For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne powder, a respirator is crucial when handling the solid form of the compound outside of a containment device. All work with solutions should be conducted in a chemical fume hood to mitigate vapor inhalation risks.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a well-defined operational plan is critical for minimizing risk. The following protocols are designed to guide the user through the safe handling of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane at each stage of a typical laboratory workflow.

Preparation and Weighing
  • Engineering Controls: All weighing and initial handling of the solid compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates.

  • Surface Preparation: Line the work surface with absorbent bench paper to contain any minor spills.

  • PPE: Don all PPE as specified for "Weighing and Transfer of Solids" in the table above.

  • Weighing Procedure:

    • Use a tared, sealed container for weighing.

    • Carefully transfer the desired amount of the solid using a spatula. Avoid creating dust.

    • Once the desired weight is achieved, securely close the container before removing it from the balance.

    • Clean any residual powder from the spatula and weighing area using a wet wipe or a cloth dampened with a suitable solvent (e.g., isopropanol). Do not dry sweep.

Dissolution and Use in Reactions
  • Engineering Controls: All subsequent manipulations, including dissolution and addition to a reaction mixture, must be conducted in a chemical fume hood.

  • PPE: Adhere to the PPE requirements for "Dissolution and Solution Transfers" and "Reaction Setup and Monitoring."

  • Procedure:

    • Slowly add the solvent to the container with the solid to minimize splashing.

    • If necessary, gently swirl or stir the mixture to aid dissolution.

    • Use a clean pipette or syringe to transfer the solution.

    • Ensure all containers are kept closed when not in use.

Disposal Plan: Responsible Waste Management

Improper disposal of 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane and its associated waste can pose a risk to the environment. Amines can be harmful to aquatic life, and as such, drain disposal is not recommended.

  • Solid Waste: All contaminated solid waste, including weigh boats, gloves, bench paper, and empty containers, should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste: Unused solutions and reaction mixtures containing 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane should be collected in a designated, labeled hazardous waste container. The container should be made of a compatible material and kept securely closed.

  • Waste Pickup: Arrange for the disposal of all hazardous waste through your institution's licensed hazardous waste disposal service. Never dispose of this chemical down the drain[7][8][9].

Logical Relationships in Safety Protocols

The following diagrams illustrate the decision-making process for selecting the appropriate level of control and PPE based on the specific laboratory operation.

PPE_Selection_Workflow PPE Selection Workflow for Handling 6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane cluster_0 Initial Assessment cluster_1 Solid Handling Protocol cluster_2 Liquid Handling Protocol cluster_3 Disposal Protocol Start Start: Handling Task Identified Assess_Form Assess Physical Form (Solid or Liquid?) Start->Assess_Form Solid_Op Weighing or Transfer of Solid Assess_Form->Solid_Op Solid Liquid_Op Working with Solutions Assess_Form->Liquid_Op Liquid Solid_Controls Engineering Controls: Fume Hood or Ventilated Enclosure Solid_Op->Solid_Controls Solid_PPE Required PPE: - Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator Solid_Controls->Solid_PPE Disposal Spill, Cleanup, or Waste Disposal Solid_PPE->Disposal If Spill Occurs Liquid_Controls Engineering Controls: Chemical Fume Hood Liquid_Op->Liquid_Controls Liquid_PPE Required PPE: - Goggles - Nitrile Gloves - Lab Coat Liquid_Controls->Liquid_PPE Liquid_PPE->Disposal If Spill Occurs Disposal_PPE Enhanced PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - Respirator w/ Organic Vapor Cartridges Disposal->Disposal_PPE

Caption: PPE selection based on the physical form and task.

References

  • AMINO ALCOHOL EA. (2018, June 12). Safety Data Sheet.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • Pfaller, W., et al. (2002). Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 3-Azabicyclo(3.1.1)heptane. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Wang, X., et al. (2011). Development of β-amino alcohol derivatives that inhibit Toll-like receptor 4 mediated inflammatory response as potential antiseptics. PubMed. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Selected amines and amino alcohols. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of British Columbia Zoology. (n.d.). Acid/Base Neutralization Procedure for Laboratory Disposal. Retrieved from [Link]

  • Molport. (n.d.). 3-azabicyclo[3.1.1]heptan-6-ol hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro cytotoxicity of β amino alcohols on different human cell lines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane
Reactant of Route 2
6-Hydroxymethyl-3-aza-bicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.